2-Cyanocyclohexane-1-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
115720-23-5 |
|---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-cyanocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H11NO2/c9-5-6-3-1-2-4-7(6)8(10)11/h6-7H,1-4H2,(H,10,11) |
InChI Key |
RTGNUEPVEHANTN-UHFFFAOYSA-N |
SMILES |
C1CCC(C(C1)C#N)C(=O)O |
Canonical SMILES |
C1CCC(C(C1)C#N)C(=O)O |
Synonyms |
Cyclohexanecarboxylic acid, 2-cyano- (9CI) |
Origin of Product |
United States |
Foundational & Exploratory
"2-Cyanocyclohexane-1-carboxylic acid" physical and chemical properties
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-cyanocyclohexane-1-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes synthetic and reactive pathways.
Physicochemical Properties
This compound, with the CAS Number 115720-23-5, is a bifunctional organic compound containing both a nitrile and a carboxylic acid group on a cyclohexane ring.[1][2] Its structural and electronic properties are influenced by the interplay of these two functional groups. The presence of the electron-withdrawing cyano group is expected to increase the acidity of the carboxylic acid compared to unsubstituted cyclohexanecarboxylic acid.[1]
General and Physical Properties
While specific experimental data for this compound is limited in publicly available literature, predicted values and data from isomeric analogs provide valuable insights. The following table summarizes the available quantitative data.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO₂ | [1][2] |
| Molecular Weight | 153.18 g/mol | [1][2] |
| Predicted Boiling Point | 348.1 ± 35.0 °C | [3] |
| Predicted Density | 1.2 ± 0.1 g/cm³ | [3] |
| Predicted pKa | Not Found | |
| Predicted LogP | 0.34 | [3] |
| Solubility | Expected to be soluble in polar organic solvents.[4] |
Note: The boiling point, density, and LogP values are predicted and have not been experimentally verified for the 2-cyano isomer. These values are for the related 4-cyanocyclohexane-1-carboxylic acid and should be considered as estimates.
Spectral Data
| Spectroscopy | Characteristic Peaks/Signals |
| ¹H NMR | - -COOH Proton: A broad singlet typically observed in the downfield region of δ 10-12 ppm . - Protons on the Cyclohexane Ring: A complex multiplet pattern in the region of δ 1.2-2.5 ppm . |
| ¹³C NMR | - Carboxylic Carbon (-COOH): A signal in the range of δ 170-185 ppm .[6] - Nitrile Carbon (-CN): A signal in the range of δ 115-125 ppm .[6] - Cyclohexane Carbons: Signals in the range of δ 20-45 ppm . |
| IR Spectroscopy | - -OH Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹ .[5][7] - -C≡N Stretch (Nitrile): A sharp, medium-intensity peak around 2240-2260 cm⁻¹ .[5] - -C=O Stretch (Carboxylic Acid): A strong, sharp peak in the region of 1700-1725 cm⁻¹ .[5][7] |
| Mass Spectrometry | - Molecular Ion (M⁺): Expected at m/z = 153 . |
Synthesis and Purification
The synthesis of this compound can be approached through several synthetic routes. A common strategy involves the hydrolysis of a dinitrile precursor.
Synthetic Pathway Overview
Experimental Protocol: Synthesis via Dinitrile Hydrolysis (Representative)
This protocol is a generalized procedure based on the hydrolysis of nitriles to carboxylic acids.[8]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,2-dicyanocyclohexane.
-
Hydrolysis: Add a solution of aqueous acid (e.g., 6M HCl) or base (e.g., 6M NaOH) to the flask.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up (Acidic Hydrolysis): After cooling, the reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Work-up (Basic Hydrolysis): After cooling, the reaction mixture is acidified with a strong acid (e.g., concentrated HCl) until a pH of ~2 is reached. The product is then extracted with an organic solvent, dried, and the solvent is evaporated.[8]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water, or a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel.
Chemical Reactivity and Experimental Protocols
The chemical reactivity of this compound is dictated by its two functional groups. The carboxylic acid can undergo esterification, amide formation, and reduction. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.
Key Chemical Reactions
Experimental Protocol: Hydrolysis of the Nitrile Group (Representative)
This protocol describes the conversion of the cyano group to a carboxylic acid, yielding cyclohexane-1,2-dicarboxylic acid.[9]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in an excess of a strong aqueous acid (e.g., 12M HCl) or base (e.g., 12M NaOH).
-
Reflux: Heat the mixture to reflux for an extended period (typically 12-24 hours) to ensure complete hydrolysis of the nitrile.
-
Work-up (Acidic Hydrolysis): Cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization.
-
Work-up (Basic Hydrolysis): Cool the reaction mixture and carefully acidify with a concentrated strong acid until the pH is acidic. The precipitated dicarboxylic acid can be collected by filtration and purified by recrystallization.
Experimental Protocol: Reduction of the Carboxylic Acid and Nitrile (Representative)
This protocol outlines the reduction of both the carboxylic acid and nitrile functional groups using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[10][11][12]
-
Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ in a dry ethereal solvent (e.g., anhydrous diethyl ether or THF).
-
Addition of Substrate: Dissolve this compound in the same dry solvent and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction can be gently heated to reflux to ensure completion.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of water, followed by an aqueous solution of NaOH, and then more water, while cooling the flask in an ice bath.
-
Work-up: Filter the resulting aluminum salts and wash them thoroughly with the ethereal solvent. Dry the combined organic filtrate over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the crude amino alcohol.
-
Purification: The product can be purified by distillation under reduced pressure or by column chromatography.
References
- 1. This compound | 115720-23-5 | Benchchem [benchchem.com]
- 2. This compound | C8H11NO2 | CID 13277737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. IR Spectrum: Carboxylic Acids [quimicaorganica.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. ch.ic.ac.uk [ch.ic.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Molecular Structure and Stereoisomers of 2-Cyanocyclohexane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, stereoisomerism, and analytical considerations for 2-cyanocyclohexane-1-carboxylic acid. This information is critical for its application in organic synthesis and as a potential building block in the development of novel pharmaceutical agents.
Molecular Structure and Isomerism
This compound is a disubstituted cyclohexane derivative with the chemical formula C₈H₁₁NO₂ and a molecular weight of 153.18 g/mol .[1] The presence of two substituents on the cyclohexane ring gives rise to stereoisomerism. Specifically, the molecule exists as cis and trans diastereomers, each of which is a racemic mixture of two enantiomers.
The stereochemical relationship between the cyano and carboxylic acid groups is crucial for the molecule's three-dimensional conformation and its interactions with other chiral molecules, which is of paramount importance in drug design and development.
Below is a diagram illustrating the stereoisomeric relationships of this compound.
Caption: Relationship between the stereoisomers of this compound.
Physicochemical Data
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO₂ | PubChem[1] |
| Molecular Weight | 153.18 g/mol | PubChem[1] |
| XLogP3 | 1.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
Table 2: Experimental Physicochemical Data of Related Cyclohexane Carboxylic Acid Derivatives
| Compound | Melting Point (°C) | Boiling Point (°C) | pKa |
| Cyclohexanecarboxylic acid | 31-32 | 232-233 | 4.9 |
| cis-1,2-Cyclohexanedicarboxylic acid | 140 | - | - |
| trans-1,2-Cyclohexanedicarboxylic acid | 220-222 | - | - |
| trans-4-Cyanocyclohexanecarboxylic acid | 147-151 | - | - |
Note: The data in Table 2 is for structurally similar compounds and should be used as an estimation for the properties of this compound isomers.
Experimental Protocols
Synthesis
The synthesis of this compound can be approached through several routes, with stereoselectivity being a key challenge.
A potential stereoselective route to the trans isomer involves the ring-opening of an epoxide intermediate.[2]
Experimental Workflow:
Caption: Proposed synthesis of the trans isomer.
Protocol:
-
Epoxidation: 1-Cyanocyclohexene is reacted with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent like dichloromethane (DCM) at a controlled temperature (typically 0 °C to room temperature) to form the corresponding epoxide.
-
Ring-opening: The isolated epoxide is then subjected to acid-catalyzed hydrolysis. This can be achieved using an aqueous acid solution (e.g., dilute sulfuric acid or perchloric acid) which attacks the epoxide ring, leading to the formation of the trans-diol. Subsequent oxidation of the secondary alcohol would yield the carboxylic acid. A more direct approach would involve a reagent that delivers the carboxylate precursor.
A non-stereoselective approach can provide a mixture of diastereomers, which can then be separated.
Protocol:
-
Cyanation of 2-oxocyclohexanecarboxylate: Ethyl 2-oxocyclohexanecarboxylate can be treated with a cyanide source, such as sodium cyanide, followed by acidic workup. This will likely produce a mixture of the cis and trans isomers of ethyl 2-cyanocyclohexane-1-carboxylate.
-
Hydrolysis: The resulting ester mixture is then hydrolyzed to the corresponding carboxylic acids using standard procedures, such as refluxing with aqueous sodium hydroxide followed by acidification.
Separation of Stereoisomers
The cis and trans diastereomers of this compound can be separated using standard chromatographic techniques such as column chromatography on silica gel, leveraging their different polarities.
The resolution of the racemic mixtures of the cis and trans isomers can be achieved through two primary methods:
1. Diastereomeric Salt Formation and Fractional Crystallization: This classical method involves reacting the racemic carboxylic acid with a chiral amine resolving agent.[3][4]
Experimental Workflow:
Caption: Chiral resolution via diastereomeric salt formation.
Protocol:
-
Salt Formation: The racemic mixture of either cis- or trans-2-cyanocyclohexane-1-carboxylic acid is dissolved in a suitable solvent (e.g., ethanol, methanol, or acetone) and treated with a stoichiometric amount of a single enantiomer of a chiral amine (e.g., (R)- or (S)-1-phenylethylamine, brucine, or strychnine).
-
Fractional Crystallization: The resulting mixture of diastereomeric salts, which have different solubilities, is allowed to crystallize. The less soluble diastereomer will precipitate out of the solution first. This solid is collected by filtration.
-
Liberation of Enantiomers: The separated diastereomeric salts are then treated with a strong acid (e.g., hydrochloric acid) to protonate the carboxylate and liberate the enantiomerically enriched carboxylic acid. The chiral amine can be recovered from the aqueous layer by basification and extraction.
2. Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[5][6]
Protocol:
-
Column Selection: A chiral stationary phase (CSP) is chosen. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the resolution of carboxylic acids.[7][8]
-
Mobile Phase Optimization: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) often containing a small amount of a strong acid (e.g., trifluoroacetic acid) to suppress the ionization of the carboxylic acid, is developed to achieve baseline separation of the enantiomers.
-
Separation: The racemic mixture is injected onto the chiral HPLC column, and the enantiomers are separated based on their differential interactions with the CSP.
Characterization
The structure and stereochemistry of the isomers of this compound can be confirmed using various spectroscopic techniques.
Table 3: Spectroscopic Data for Characterization
| Technique | Expected Observations |
| ¹H NMR | - The chemical shift of the proton on the carbon bearing the carboxylic acid group (C1) and the proton on the carbon bearing the cyano group (C2) will be informative. The coupling constants between these two protons (J-coupling) will be different for the cis and trans isomers, reflecting their different dihedral angles. In the trans isomer, one of the protons will likely be in an axial position relative to the other, leading to a larger coupling constant compared to the cis isomer. |
| ¹³C NMR | - The chemical shifts of the carbonyl carbon (around 170-180 ppm) and the nitrile carbon (around 115-125 ppm) will be characteristic. The chemical shifts of the cyclohexane ring carbons will also differ between the cis and trans isomers due to steric effects. |
| FT-IR | - A broad O-H stretch from the carboxylic acid will be observed around 2500-3300 cm⁻¹. A strong C=O stretch will appear around 1700-1725 cm⁻¹. A C≡N stretch for the nitrile group will be present around 2240-2260 cm⁻¹. |
| Mass Spectrometry | - The molecular ion peak (M+) should be observed, confirming the molecular weight. Fragmentation patterns can provide further structural information. |
| X-ray Crystallography | - For crystalline samples, single-crystal X-ray diffraction can provide unambiguous determination of the relative and absolute stereochemistry. |
Note: The exact chemical shifts and coupling constants will need to be determined experimentally for each specific isomer.
This technical guide provides a foundational understanding of this compound and its stereoisomers. For researchers in drug discovery and development, a thorough characterization of the individual stereoisomers is essential to elucidate their distinct biological activities and to develop stereoselective synthetic routes for the desired isomer.
References
- 1. This compound | C8H11NO2 | CID 13277737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 115720-23-5 | Benchchem [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. csfarmacie.cz [csfarmacie.cz]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
"2-Cyanocyclohexane-1-carboxylic acid" IUPAC nomenclature and synonyms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-cyanocyclohexane-1-carboxylic acid, a key intermediate in organic synthesis and pharmaceutical research. The document details its nomenclature, physicochemical properties, and outlines a potential synthetic pathway, offering valuable insights for professionals in drug development and chemical synthesis.
IUPAC Nomenclature and Synonyms
The compound with the chemical structure featuring a cyano group and a carboxylic acid group on a cyclohexane ring is systematically named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1] This name clearly indicates the presence of a cyclohexane ring as the parent structure, a carboxylic acid at position 1, and a cyano substituent at position 2.
This compound is also known by several synonyms, which are frequently encountered in chemical literature and commercial catalogs. These include:
It is crucial for researchers to be familiar with these synonyms to ensure comprehensive literature searches and accurate identification of the compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO₂ | [1][2] |
| Molecular Weight | 153.18 g/mol | [1][2] |
| Predicted pKa | 3.77 ± 0.28 | |
| Predicted Boiling Point | 348.1 ± 35.0 °C at 760 mmHg | [3] |
| Predicted Density | 1.15 ± 0.1 g/cm³ |
The presence of both a polar carboxylic acid group and a cyano group suggests that the molecule will exhibit a degree of polarity and the capacity for hydrogen bonding. The electron-withdrawing nature of the cyano group is expected to increase the acidity of the carboxylic acid compared to unsubstituted cyclohexanecarboxylic acid.
Synthesis Pathway
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily accessible literature, a plausible synthetic route can be devised based on established organic chemistry principles and known reactions for analogous compounds. One potential pathway involves the cyanation of a suitable precursor followed by hydrolysis.
Proposed Synthesis Workflow:
Figure 1. Proposed synthetic pathway for this compound.
Detailed Methodologies for the Proposed Synthesis:
-
Step 1: Halohydrin Formation. The synthesis can commence from cyclohexene. Treatment of cyclohexene with N-bromosuccinimide (NBS) in the presence of water would yield 2-bromocyclohexan-1-ol. This reaction proceeds via an electrophilic addition mechanism where a bromonium ion intermediate is attacked by a water molecule.
-
Step 2: Oxidation. The resulting 2-bromocyclohexan-1-ol can be oxidized to the corresponding ketone, 2-bromocyclohexan-1-one, using a mild oxidizing agent such as pyridinium chlorochromate (PCC) to avoid over-oxidation.
-
Step 3: Cyanation. The alpha-bromoketone is then susceptible to nucleophilic substitution by a cyanide salt, such as sodium or potassium cyanide. This reaction would introduce the cyano group at the 2-position, yielding 2-oxocyclohexane-1-carbonitrile.
-
Step 4: Hydrolysis. The final step would involve the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under acidic conditions (e.g., using aqueous sulfuric or hydrochloric acid) and elevated temperatures. It is important to control the reaction conditions to favor the hydrolysis of the cyano group without promoting side reactions.
Note: This proposed pathway is based on general synthetic transformations. Optimization of reaction conditions, including solvent, temperature, and reaction time, would be necessary to achieve a good yield of the final product. Purification at each step, likely through column chromatography or recrystallization, would also be critical.
Logical Relationship Diagram
To visually represent the relationships between the different identifiers of the target compound, the following diagram has been generated.
Figure 2. Logical relationships of this compound identifiers.
This guide serves as a foundational resource for professionals engaged in research and development involving this compound. While key data has been compiled, the absence of extensive experimental validation in the public domain highlights opportunities for further research to characterize this important chemical entity fully.
References
Spectroscopic Profile of 2-Cyanocyclohexane-1-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-cyanocyclohexane-1-carboxylic acid, a valuable building block in organic synthesis and pharmaceutical development. This document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition.
Introduction
This compound (C₈H₁₁NO₂) is a bifunctional molecule featuring a cyclohexane scaffold substituted with a carboxylic acid and a nitrile group. The relative stereochemistry of these two substituents, cis or trans, significantly influences the molecule's conformation and reactivity, which in turn is reflected in its spectroscopic signatures. This guide presents the characteristic spectroscopic data that enables the identification and structural elucidation of this compound.
Spectroscopic Data Presentation
The following tables summarize the expected quantitative data for this compound based on the analysis of its functional groups and related structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. The chemical shifts are influenced by the electron-withdrawing nature of the cyano and carboxylic acid groups.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Chemical Shift (δ) ppm | Multiplicity | Notes |
| -COOH | 10.0 - 12.0 | Broad Singlet | Chemical shift is concentration and solvent dependent. Disappears upon D₂O exchange. |
| H-C2 (proton on the carbon with the cyano group) | 2.5 - 3.0 | Multiplet | Deshielded by the adjacent electron-withdrawing cyano group.[1] The coupling pattern will depend on the cis/trans stereochemistry. |
| Cyclohexyl protons | 1.2 - 2.5 | Multiplets | Complex overlapping signals. |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Chemical Shift (δ) ppm | Notes |
| -COOH | 170 - 175 | |
| -C≡N | 115 - 120 | |
| C1 (carbon with the carboxylic acid group) | 40 - 50 | |
| C2 (carbon with the cyano group) | 30 - 40 | |
| Cyclohexyl carbons | 20 - 35 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Table 3: IR Spectroscopic Data
| Functional Group | Absorption Range (cm⁻¹) | Intensity | Description |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | Characteristic very broad absorption due to hydrogen bonding.[1][2] |
| C-H (Cyclohexane) | 2850 - 2950 | Medium to Strong | Aliphatic C-H stretching. |
| C≡N (Nitrile) | ~2240 | Sharp, Medium | Diagnostic peak for the cyano group.[1] |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong | Carbonyl stretch.[2] |
| C-O (Carboxylic Acid) | 1200 - 1300 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 4: Mass Spectrometry Data
| Parameter | Value | Method | Notes |
| Molecular Formula | C₈H₁₁NO₂ | - | |
| Molecular Weight | 153.18 g/mol | - | |
| Exact Mass | 153.07898 | High-Resolution Mass Spectrometry (HRMS) | Corresponds to the molecular ion [M]⁺.[1] |
| Major Fragments | m/z 136, 125, 108 | Electron Ionization (EI) | Expected fragmentation includes the loss of -OH (M-17), -COOH (M-45), and cleavage of the cyclohexane ring. |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for this compound.
NMR Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with a suitable pH adjustment).
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Solvent: CDCl₃ (unless the compound has poor solubility).
-
Temperature: 298 K.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-16 ppm.
-
Referencing: The residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is used as an internal standard.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more scans, as ¹³C is less sensitive.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0-200 ppm.
-
Referencing: The solvent peak (e.g., CDCl₃ at 77.16 ppm) is used as an internal standard.
Infrared (IR) Spectroscopy
Sample Preparation and Analysis (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth soaked in a volatile solvent like isopropanol or ethanol, and allow it to dry completely.
-
Record a background spectrum of the empty ATR setup.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum.
Instrumental Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Mode: Attenuated Total Reflectance (ATR).
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
Mass Spectrometry
Sample Preparation (for GC-MS):
-
Derivatization may be necessary to increase the volatility of the carboxylic acid. A common method is esterification to the methyl ester using diazomethane or by heating with methanol and a catalytic amount of acid.
-
Dissolve a small amount of the derivatized or underivatized sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Filter the solution if any solid particles are present.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Gas Chromatograph:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50-100 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to 250-280 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
The Enigmatic Role of 2-Cyanocyclohexane-1-carboxylic Acid: A Chiral Building Block Awaiting Exploration
For researchers, scientists, and professionals in drug development, the quest for novel chiral building blocks is a continuous endeavor. In this context, 2-cyanocyclohexane-1-carboxylic acid presents itself as a molecule of interest, yet one shrouded in a notable degree of scientific obscurity. This technical guide aims to provide a comprehensive overview of its potential as a chiral building block, while also highlighting the significant gaps in publicly available research that currently limit its widespread application.
This compound, a cyclohexane derivative featuring a carboxylic acid at the C1 position and a nitrile group at C2, possesses the requisite functionality to serve as a versatile intermediate in organic synthesis.[1][2] The presence of two distinct functional groups allows for a range of chemical transformations, while the stereocenters at C1 and C2 introduce the element of chirality, a critical consideration in the development of modern pharmaceuticals.[3][4][5]
While the compound is commercially available and its basic properties are documented, a thorough review of scientific literature reveals a conspicuous absence of in-depth studies detailing its specific applications as a chiral building block. Detailed experimental protocols for its enantioselective synthesis, chiral resolution, and subsequent use in the stereoselective synthesis of complex molecules are not readily found in peer-reviewed journals. This suggests that its potential may be largely untapped or confined to proprietary, unpublished research.
Hypothetical Synthetic Strategies
Based on established principles of stereoselective synthesis and methodologies applied to analogous structures, several strategies can be postulated for the preparation and utilization of enantiomerically pure this compound. It is crucial to emphasize that the following are theoretical pathways and not derived from published experimental work on this specific molecule.
Enantioselective Synthesis and Chiral Resolution
The generation of enantiomerically pure this compound could likely be approached through two primary routes: asymmetric synthesis or the resolution of a racemic mixture.
Asymmetric Synthesis: A potential, albeit undocumented, method for the stereoselective synthesis of the trans isomer could involve the ring-opening of a cyclohexene oxide precursor. This general approach is a known strategy for the synthesis of functionalized cyclohexanes.
Chiral Resolution: The separation of enantiomers from a racemic mixture of this compound is a plausible and common strategy. Two principal methods for such a resolution would be:
-
Fractional Crystallization of Diastereomeric Salts: This classical technique involves the reaction of the racemic carboxylic acid with a chiral amine to form diastereomeric salts. Due to their different physical properties, these salts can often be separated by fractional crystallization. Subsequent acidification would then yield the desired enantiomer of the carboxylic acid. A study on the resolution of trans-1,2-cyclohexanedicarboxylic acid using (S)-phenylethylamine demonstrated the feasibility of this approach for structurally related molecules, achieving high enantiomeric excess.[6]
-
Enzymatic Resolution: The use of enzymes, such as lipases or esterases, for the kinetic resolution of racemic esters is a powerful tool in modern organic synthesis. A hypothetical process would involve the esterification of the racemic acid, followed by enantioselective hydrolysis of one of the ester enantiomers by a suitable enzyme.
Potential Applications in Synthesis
An enantiomerically pure this compound could serve as a valuable scaffold for the synthesis of a variety of complex molecules. The carboxylic acid and nitrile moieties can be independently or concertedly manipulated to introduce further complexity and functionality. For instance, the nitrile group can be reduced to an amine or hydrolyzed to a carboxylic acid, while the existing carboxylic acid can be converted to esters, amides, or other derivatives. This versatility makes it a potentially useful starting material for the synthesis of novel carbocyclic nucleoside analogues, constrained amino acids, or other biologically active compounds.
Data Presentation
Due to the lack of specific published experimental data for this compound, a table summarizing quantitative data such as yields, enantiomeric excess, and diastereomeric ratios cannot be provided at this time.
Experimental Protocols
Similarly, the absence of detailed, reproducible experimental protocols in the scientific literature for the synthesis, resolution, or application of this compound prevents the inclusion of this section.
Visualizations
To illustrate the hypothetical workflows discussed, the following diagrams have been generated.
Caption: Hypothetical workflow for the chiral resolution of this compound.
Caption: Potential synthetic transformations of enantiopure this compound.
Conclusion
This compound holds theoretical promise as a chiral building block in organic synthesis, particularly for applications in drug discovery and development. However, the striking lack of detailed, publicly available research on its stereoselective synthesis and application presents a significant barrier to its adoption by the wider scientific community. The hypothetical strategies outlined in this guide, based on established chemical principles, are intended to provide a conceptual framework for future research. It is hoped that this overview will stimulate further investigation into this enigmatic molecule, ultimately unlocking its potential and leading to the development of novel and impactful chemical entities. The scientific community would greatly benefit from the publication of detailed experimental work that could transform this molecule from a chemical curiosity into a readily applicable tool for stereoselective synthesis.
References
- 1. This compound | 115720-23-5 | Benchchem [benchchem.com]
- 2. This compound | C8H11NO2 | CID 13277737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 2-Cyanocyclohexane-1-carboxylic Acid in Pharmaceutical Research and Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular scaffolds are paramount to unlocking new therapeutic avenues. Among these, the cyclohexane carboxylic acid framework has emerged as a versatile and valuable core structure. This technical guide focuses on a particularly significant derivative, 2-cyanocyclohexane-1-carboxylic acid, and its analogs. While not typically an active pharmaceutical ingredient (API) itself, this molecule serves as a critical intermediate in the synthesis of potent inhibitors of phosphodiesterase 4 (PDE4), a key enzyme implicated in a cascade of inflammatory diseases. This document will provide an in-depth exploration of its synthesis, biological significance, and the experimental methodologies relevant to its application in pharmaceutical research and development.
Chemical and Physical Properties
This compound is a cyclohexane derivative characterized by a carboxylic acid group at the 1-position and a nitrile group at the 2-position. The presence of the electron-withdrawing nitrile group influences the acidity of the carboxylic acid. The stereochemistry at these two positions is a critical determinant of the biological activity of its subsequent derivatives.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁NO₂ | [2] |
| Molecular Weight | 153.18 g/mol | [2] |
| CAS Number | 115720-23-5 | [2] |
| IUPAC Name | This compound | [2] |
| SMILES | C1CCC(C(C1)C#N)C(=O)O | [2] |
Role in Pharmaceutical R&D: A Precursor to PDE4 Inhibitors
The primary significance of this compound and its isomers, particularly 4-cyanocyclohexane-1-carboxylic acid derivatives, lies in their utility as building blocks for the synthesis of selective PDE4 inhibitors.[3] Phosphodiesterase 4 is a crucial enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP).[4] By inhibiting PDE4, the intracellular levels of cAMP increase, leading to a downstream suppression of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α).[5] This mechanism of action makes PDE4 inhibitors attractive therapeutic candidates for a range of inflammatory conditions such as chronic obstructive pulmonary disease (COPD), psoriasis, and asthma.
The PDE4/TNF-α Signaling Pathway in Inflammation
The inhibition of PDE4 by compounds derived from the this compound scaffold directly impacts the cellular signaling pathways that drive inflammation. A simplified representation of this pathway is illustrated below.
As depicted, inflammatory stimuli activate cell surface receptors, leading to the activation of signaling cascades that include the production of cAMP and the activation of transcription factors like NF-κB. PDE4 acts as a negative regulator of cAMP. By inhibiting PDE4, derivatives of this compound increase cAMP levels, which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate and activate transcription factors like CREB, leading to the expression of anti-inflammatory genes. Concurrently, the inhibition of pathways leading to the activation of NF-κB reduces the transcription of pro-inflammatory cytokines such as TNF-α.
Quantitative Data: Potency of Cyanocyclohexane-based PDE4 Inhibitors
While specific IC50 values for the parent this compound are not widely reported, as it is primarily an intermediate, the potency of its derivatives as PDE4 inhibitors is well-documented. The following table presents representative IC50 values for various PDE4 inhibitors, some of which incorporate the cyanocyclohexane scaffold, to illustrate the high affinity achievable with this structural motif.
Table 2: IC50 Values of Representative PDE4 Inhibitors
| Compound | PDE4 Subtype | IC50 (nM) | Reference |
| Roflumilast | PDE4B | 0.84 | [6] |
| Roflumilast | PDE4D | 0.68 | [6] |
| Cilomilast | PDE4B | 25 | [4] |
| Cilomilast | PDE4D | 11 | [4] |
| (S)-Zl-n-91 | PDE4D2 | 12 | |
| (S)-Zl-n-91 | PDE4B2B | 20 | |
| LASSBio-448 | PDE4A | 700 | [6] |
| LASSBio-448 | PDE4B | 1400 | [6] |
| LASSBio-448 | PDE4D | 4700 | [6] |
| LASSBio-1632 | PDE4A | 500 | [6] |
| LASSBio-1632 | PDE4D | 700 | [6] |
Note: The compounds listed are for illustrative purposes to demonstrate the potency of PDE4 inhibitors. Some of these, like Roflumilast and Cilomilast, are well-established, while others like (S)-Zl-n-91 represent research compounds. LASSBio compounds are examples of derivatives based on a different core but highlight the range of potencies in this class.
Experimental Protocols
The synthesis of this compound and its derivatives often involves multi-step reaction sequences. Below is a generalized experimental protocol for the synthesis of a cyanocyclohexane carboxylic acid derivative, based on methodologies described in the literature for related compounds.
General Synthesis of a Substituted 4-Cyanocyclohexane-1-carboxylic Acid
This protocol is a generalized representation and may require optimization for specific substrates.
Step 1: Synthesis of a Substituted Cyclohexanone The synthesis typically starts from a readily available substituted cyclohexanone.
Step 2: Formation of the Cyanohydrin
-
To a stirred solution of the substituted cyclohexanone (1 equivalent) in a suitable solvent (e.g., ethanol/water), add a source of cyanide, such as potassium cyanide or sodium cyanide (1.1 equivalents).
-
Cool the reaction mixture in an ice bath and slowly add a weak acid, such as acetic acid, to generate hydrocyanic acid in situ.
-
Allow the reaction to stir at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction with a suitable reagent and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyanohydrin.
Step 3: Dehydration to an α,β-Unsaturated Nitrile
-
Dissolve the crude cyanohydrin in a suitable solvent such as pyridine or toluene.
-
Add a dehydrating agent, for example, phosphorus oxychloride or thionyl chloride, dropwise at 0 °C.
-
Heat the reaction mixture to reflux and monitor for completion by TLC.
-
After cooling, pour the reaction mixture onto ice and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute acid, water, and brine.
-
Dry the organic phase, filter, and concentrate to give the α,β-unsaturated nitrile, which may be purified by column chromatography.
Step 4: Michael Addition and Hydrolysis
-
To a solution of a suitable nucleophile (e.g., the enolate of a malonic ester) in a polar aprotic solvent like dimethylformamide (DMF), add the α,β-unsaturated nitrile from the previous step.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed.
-
Acidify the reaction mixture and perform an aqueous workup followed by extraction.
-
The resulting diester is then hydrolyzed using a strong base (e.g., sodium hydroxide or potassium hydroxide) in an alcohol/water mixture under reflux.
-
After hydrolysis, acidify the reaction mixture to precipitate the dicarboxylic acid.
-
The dicarboxylic acid is then heated to induce decarboxylation, yielding the desired substituted 4-cyanocyclohexane-1-carboxylic acid.
-
The final product can be purified by recrystallization.
The following diagram illustrates a generalized workflow for such a synthesis.
Conclusion
This compound and its related structures represent a cornerstone in the development of a significant class of anti-inflammatory agents. Their role as versatile synthetic intermediates enables the construction of complex molecules that potently and selectively inhibit phosphodiesterase 4. An understanding of the synthesis, the biological context of PDE4 inhibition, and the associated experimental methodologies is crucial for medicinal chemists and drug discovery scientists working in the field of inflammation. The continued exploration of this chemical scaffold and its derivatives holds considerable promise for the development of next-generation therapeutics for a wide array of inflammatory disorders.
References
- 1. This compound | 115720-23-5 | Benchchem [benchchem.com]
- 2. This compound | C8H11NO2 | CID 13277737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN1532187A - Method and intermediate for preparing 4-cyano cyclohexane carboxylic acid - Google Patents [patents.google.com]
- 4. Molecular Properties of Phosphodiesterase 4 and Its Inhibition by Roflumilast and Cilomilast [mdpi.com]
- 5. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a PDE4-specific pocket for design of selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Biological Activity of Cyclohexane Carboxylic Acid Derivatives
Disclaimer: Direct research on the biological activity of "2-Cyanocyclohexane-1-carboxylic acid" and its immediate derivatives is limited in publicly available scientific literature. This guide, therefore, provides an in-depth analysis of structurally related cyclohexane carboxylic acid derivatives to offer insights into their potential therapeutic applications for researchers, scientists, and drug development professionals. The presented data, protocols, and pathways are derived from studies on analogous compounds and should be considered as a starting point for investigations into the specific biological profile of this compound derivatives.
Introduction to Cyclohexane Carboxylic Acids in Medicinal Chemistry
The cyclohexane carboxylic acid scaffold is a versatile building block in medicinal chemistry, valued for its conformational rigidity and the ability to introduce diverse functionalities. These characteristics allow for the precise spatial orientation of pharmacophoric groups, leading to specific interactions with biological targets. The incorporation of a cyano (nitrile) group, as in the theoretical "this compound," can further influence the molecule's electronic properties, polarity, and metabolic stability, potentially enhancing its biological activity.
Numerous studies have demonstrated a wide range of biological activities for cyclohexane derivatives, including anti-inflammatory, antimicrobial, anticancer, and enzyme-inhibitory effects. This guide will synthesize key findings from studies on various cyclohexane carboxylic acid derivatives, presenting quantitative data, experimental methodologies, and potential mechanisms of action to inform future research and drug discovery efforts.
Quantitative Biological Activity Data
The following tables summarize the quantitative biological activity data for various derivatives of cyclohexane carboxylic acid and related structures.
Table 1: Anti-inflammatory and Antiproliferative Activity of Amidrazone Derivatives of Cyclohex-1-ene-1-carboxylic Acid
| Compound ID | Test System | Endpoint | Concentration | Result | Reference |
| 2b | LPS-stimulated PBMCs | TNF-α Inhibition | 100 µg/mL | ~99% | [1] |
| LPS-stimulated PBMCs | IL-6 Inhibition | 100 µg/mL | ~99% | [1] | |
| LPS-stimulated PBMCs | IL-10 Inhibition | 100 µg/mL | ~92% | [1] | |
| 2f | LPS-stimulated PBMCs | TNF-α Inhibition | 10 µg/mL | ~66% | [1][2] |
| LPS-stimulated PBMCs | TNF-α Inhibition | 50 µg/mL | ~75% | [1][2] | |
| LPS-stimulated PBMCs | TNF-α Inhibition | 100 µg/mL | ~81% | [1][2] | |
| 2a, 2d, 2f | PHA-stimulated PBMCs | Antiproliferative | 100 µg/mL | More effective than Ibuprofen | [1][2] |
PBMCs: Peripheral Blood Mononuclear Cells; LPS: Lipopolysaccharide; PHA: Phytohemagglutinin; IL: Interleukin; TNF: Tumor Necrosis Factor
Table 2: Antimicrobial Activity of Amidrazone Derivatives of Cyclohex-1-ene-1-carboxylic Acid
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 2b | Yersinia enterocolitica | 64 | [1][2] |
| 2c | Staphylococcus aureus | Bacteriostatic | [1][2] |
| Mycobacterium smegmatis | Bacteriostatic | [1][2] |
MIC: Minimum Inhibitory Concentration
Table 3: Enzyme Inhibition by Cyclohexane Carboxylic Acid Analogs
| Compound ID | Target Enzyme | IC50 (nM) | Reference |
| 6 (4-Phenylpiperidine-1-carbonyl cyclohexanecarboxylic acid) | DGAT1 | 57 | [3] |
| 9e (4-(5-phenylthiazole-2-carboxamido)cyclohexanecarboxylic acid) | DGAT1 | 14.8 | [3] |
DGAT1: Diacylglycerol O-acyltransferase 1; IC50: Half-maximal inhibitory concentration
Experimental Protocols
This section details the methodologies for key experiments cited in the tables above.
Anti-inflammatory and Antiproliferative Assays
3.1.1. Cell Culture and Stimulation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors. For anti-inflammatory assays, PBMCs are stimulated with lipopolysaccharide (LPS) to induce cytokine production. For antiproliferative assays, PBMCs are stimulated with phytohemagglutinin (PHA).[1][2]
3.1.2. Cytokine Measurement: The concentration of cytokines (TNF-α, IL-6, IL-10) in the cell culture supernatants is determined using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.[1][2]
3.1.3. Proliferation Assay: PBMC proliferation is assessed using a method such as the MTT assay, which measures the metabolic activity of viable cells. The results are often compared to a reference drug like ibuprofen.[1][2]
Antimicrobial Susceptibility Testing
3.2.1. Minimum Inhibitory Concentration (MIC) Determination: The MIC is determined using a broth microdilution method. A serial dilution of the test compounds is prepared in a liquid growth medium in a 96-well plate. A standardized suspension of the target microorganism is added to each well. The plate is incubated under appropriate conditions, and the MIC is recorded as the lowest concentration of the compound that visibly inhibits microbial growth.[1][2]
Enzyme Inhibition Assay
3.3.1. DGAT1 Inhibition Assay: The inhibitory activity against Diacylglycerol O-acyltransferase 1 (DGAT1) is measured using a biochemical assay. The assay typically involves incubating the enzyme with its substrates (e.g., diacylglycerol and a radiolabeled acyl-CoA) in the presence of various concentrations of the inhibitor. The amount of product formed (radiolabeled triacylglycerol) is then quantified to determine the IC50 value of the inhibitor.[3]
In Vivo Efficacy Study
3.4.1. Oral Fat Tolerance Test (FTT): To assess the in vivo efficacy of DGAT1 inhibitors, an oral fat tolerance test can be performed in mice. After a period of fasting, the mice are orally administered the test compound, followed by an oral gavage of a fat source (e.g., corn oil). Blood samples are collected at various time points, and the plasma triglyceride levels are measured to evaluate the compound's ability to reduce postprandial lipemia.[3]
Signaling Pathways and Mechanisms of Action
The precise signaling pathways for this compound derivatives are not yet elucidated. However, based on the activities of related compounds, several potential mechanisms can be proposed.
Inhibition of Inflammatory Pathways
Derivatives of cyclohexane carboxylic acid have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that these compounds may interfere with inflammatory signaling cascades, such as the NF-κB pathway, which is a key regulator of cytokine gene expression.
Caption: Potential inhibition of the NF-κB signaling pathway.
Enzyme Inhibition as a Therapeutic Strategy
The inhibition of enzymes like DGAT1 by cyclohexane carboxylic acid analogs highlights a targeted approach to disease treatment. DGAT1 is involved in the final step of triglyceride synthesis, and its inhibition is a therapeutic strategy for obesity and related metabolic disorders.
References
The Strategic Intermediate: A Technical Guide to 2-Cyanocyclohexane-1-carboxylic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Cyanocyclohexane-1-carboxylic acid, a bifunctional alicyclic molecule, serves as a versatile and strategic intermediate in the landscape of modern organic synthesis. Its unique structural arrangement, featuring both a nitrile and a carboxylic acid group on a cyclohexane scaffold, offers a rich platform for the construction of complex molecular architectures, particularly in the realm of pharmaceutical and materials science. The presence of two distinct and reactive functional groups allows for sequential and selective transformations, making it a valuable building block for the synthesis of novel bioactive compounds and functional materials. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on its role as a pivotal intermediate.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physical and chemical properties of this compound is paramount for its effective utilization in synthesis. The key data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁NO₂ | [1] |
| Molecular Weight | 153.18 g/mol | [1][2] |
| CAS Number | 115720-23-5 | [1][2] |
| IUPAC Name | This compound | [1] |
Spectroscopic Characterization:
| Spectroscopic Technique | Expected Characteristic Signals |
| ¹H NMR | The proton on the carbon bearing the cyano group (C2) is expected to be deshielded, appearing in the range of δ 2.5–3.0 ppm. The carboxylic acid proton will be a broad singlet, typically downfield between δ 10–12 ppm.[2] |
| ¹³C NMR | The carbon of the cyano group typically resonates in the region of δ 115–120 ppm. The carbonyl carbon of the carboxylic acid is expected to appear further downfield.[3] |
| IR Spectroscopy | A characteristic sharp absorption band for the C≡N stretch of the nitrile group is expected around 2250 cm⁻¹. The C=O stretch of the carboxylic acid will appear as a strong band around 1700 cm⁻¹, and the O-H stretch will be a very broad band in the region of 2500-3300 cm⁻¹. |
Synthesis of this compound
The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the desired stereochemistry (cis or trans) and the availability of starting materials.
Logical Workflow for Potential Synthetic Routes:
Figure 1: Potential synthetic pathways to this compound.
Experimental Protocols (Exemplary)
1. Partial Hydrolysis of 1,2-Dicyanocyclohexane:
This method involves the selective hydrolysis of one of the two nitrile groups of 1,2-dicyanocyclohexane. Controlling the reaction conditions is crucial to prevent the hydrolysis of both nitrile groups.
-
Reaction: 1,2-Dicyanocyclohexane + H₂O/H⁺ → this compound
-
Reagents and Conditions:
-
1,2-Dicyanocyclohexane
-
Concentrated sulfuric acid or hydrochloric acid
-
Water
-
The reaction is typically heated to control the rate of hydrolysis. Careful monitoring of the reaction progress by techniques like TLC or GC is essential.
-
-
Work-up:
-
The reaction mixture is cooled and then carefully poured onto ice.
-
The aqueous solution is extracted with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography.
-
2. Nucleophilic Substitution of a 2-Halocyclohexane-1-carboxylic acid:
This approach involves the displacement of a halide at the 2-position of a cyclohexane carboxylic acid with a cyanide nucleophile.
-
Reaction: 2-Bromocyclohexane-1-carboxylic acid + KCN → this compound + KBr
-
Reagents and Conditions:
-
2-Bromocyclohexane-1-carboxylic acid
-
Potassium cyanide or sodium cyanide
-
A polar aprotic solvent such as DMSO or DMF is typically used to facilitate the SN2 reaction.
-
The reaction temperature is controlled to prevent side reactions.
-
-
Work-up:
-
The reaction mixture is quenched with water and acidified.
-
The product is extracted into an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
Purification is achieved through standard methods like chromatography or recrystallization.
-
Applications in Multi-Step Synthesis
The synthetic utility of this compound lies in the differential reactivity of its two functional groups. The carboxylic acid can be converted to esters, amides, or acid chlorides, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.
Potential Synthetic Transformations:
Figure 2: Potential synthetic transformations of this compound.
While specific examples of the use of this compound in the synthesis of named pharmaceuticals were not found in the searched literature, its structural motifs are present in various bioactive molecules. For instance, cyclohexane carboxylic acid derivatives are intermediates in the synthesis of phosphodiesterase 4 (PDE4) inhibitors, which are relevant for the treatment of chronic obstructive pulmonary disease (COPD) and asthma.[4] The ability to introduce an amino group via reduction of the nitrile, or to form a tetrazole as a carboxylic acid bioisostere, highlights its potential in medicinal chemistry.
Conclusion
This compound stands out as a valuable and versatile intermediate in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, providing access to a diverse array of more complex molecules. While detailed, published experimental protocols and specific applications in the synthesis of marketed drugs are not extensively documented in the readily available literature, the fundamental reactivity of its constituent functional groups points to significant potential in the fields of drug discovery and materials science. Further research into the stereoselective synthesis and derivatization of this compound is likely to uncover novel applications and solidify its role as a key building block in the synthetic chemist's toolbox.
References
- 1. This compound | C8H11NO2 | CID 13277737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 115720-23-5 | Benchchem [benchchem.com]
- 3. myneni.princeton.edu [myneni.princeton.edu]
- 4. CN1532187A - Method and intermediate for preparing 4-cyano cyclohexane carboxylic acid - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Cyanocyclohexane-1-carboxylic acid from Cyclohexane Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 2-Cyanocyclohexane-1-carboxylic acid, a valuable intermediate in organic synthesis and pharmaceutical research.[1] The methodologies presented focus on reliable and reproducible routes starting from readily available cyclohexane precursors.
Introduction
This compound is a bifunctional molecule containing both a carboxylic acid and a nitrile group. This substitution pattern makes it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and biologically active compounds. The protocols outlined below describe a multi-step synthesis commencing from cyclohexanone, a common derivative of cyclohexane.
Synthetic Strategy Overview
The primary synthetic pathway detailed involves three key stages:
-
Synthesis of Ethyl 2-oxocyclohexanecarboxylate: This β-keto ester is a crucial intermediate, prepared from the acylation of cyclohexanone.
-
α-Cyanation of Ethyl 2-oxocyclohexanecarboxylate: Introduction of the cyano group at the α-position to the ester functionality.
-
Hydrolysis to this compound: Conversion of the ester to the final carboxylic acid product.
An alternative conceptual pathway starting from cyclohexane is also discussed.
Primary Synthetic Route: From Cyclohexanone
This route is often preferred in a laboratory setting due to the higher reactivity and selectivity offered by the functionalized starting material.
Logical Workflow for Synthesis from Cyclohexanone
Caption: Synthetic workflow starting from cyclohexanone.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-oxocyclohexanecarboxylate
This procedure is adapted from a standard method for the acylation of ketones.[2][3][4][5]
-
Materials: Cyclohexanone, diethyl carbonate, sodium hydride (NaH), tetrahydrofuran (THF), hydrochloric acid (HCl), dichloromethane (DCM), brine.
-
Procedure:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.6 mol) in dry THF (150 mL) in a three-necked flask equipped with a reflux condenser and a dropping funnel, add diethyl carbonate (1.2 mol).
-
Heat the mixture to reflux for 1 hour.
-
Add a solution of cyclohexanone (0.48 mol) in dry THF (50 mL) dropwise over 30 minutes.
-
Continue refluxing for an additional 1.5 hours.
-
Cool the reaction mixture in an ice bath and carefully quench with 3N HCl until the mixture is acidic.
-
Pour the mixture into brine and extract with dichloromethane (3 x 75 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 2-oxocyclohexanecarboxylate. The product can be purified by vacuum distillation.
-
Step 2: α-Cyanation of Ethyl 2-oxocyclohexanecarboxylate
This protocol is a general method for the electrophilic cyanation of β-keto esters using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS).[6][7][8][9][10]
-
Materials: Ethyl 2-oxocyclohexanecarboxylate, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), dimethylformamide (DMF), ethyl acetate, water.
-
Procedure:
-
In a round-bottom flask, dissolve ethyl 2-oxocyclohexanecarboxylate (1.0 equiv.) in DMF.
-
Add NCTS (1.2 equiv.) to the solution.
-
Stir the reaction mixture at room temperature for 10-30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 2-cyano-2-oxocyclohexanecarboxylate.
-
Step 3: Hydrolysis to this compound
This step involves the hydrolysis of the ester group to a carboxylic acid.
-
Materials: Ethyl 2-cyano-2-oxocyclohexanecarboxylate, aqueous hydrochloric acid (e.g., 6M HCl).
-
Procedure:
-
To the ethyl 2-cyano-2-oxocyclohexanecarboxylate, add an excess of aqueous HCl.
-
Heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
The crude product can be purified by recrystallization.
-
Quantitative Data Summary
| Step | Product | Starting Material | Reagents | Typical Yield | Reference |
| 1 | Ethyl 2-oxocyclohexanecarboxylate | Cyclohexanone | Diethyl carbonate, NaH | ~80% | [2][3] |
| 2 | Ethyl 2-cyano-2-oxocyclohexanecarboxylate | Ethyl 2-oxocyclohexanecarboxylate | NCTS | High to excellent | [6][8] |
| 3 | This compound | Ethyl 2-cyano-2-oxocyclohexanecarboxylate | Aq. HCl | - | General knowledge |
Note: Specific yields for steps 2 and 3 can vary depending on the exact reaction conditions and scale.
Alternative Conceptual Route: From Cyclohexane
For completeness, a conceptual pathway starting from cyclohexane is presented. This route is generally less favored for laboratory synthesis due to the lower reactivity of cyclohexane and potential for side reactions.
Logical Workflow for Synthesis from Cyclohexane
Caption: Conceptual synthetic pathways from cyclohexane.
This route would first involve the conversion of cyclohexane to cyclohexanecarboxylic acid. One industrial method involves the oxidation of cyclohexane to a mixture of cyclohexanol and cyclohexanone, followed by further oxidation to adipic acid, which is a related dicarboxylic acid. A more direct laboratory approach would be the radical bromination of cyclohexane to bromocyclohexane, followed by the formation of a Grignard reagent and subsequent carboxylation with carbon dioxide. Once cyclohexanecarboxylic acid is obtained, it would need to be converted to an ester, followed by α-bromination and then nucleophilic substitution with a cyanide source to introduce the cyano group, or undergo a direct α-cyanation, which is a more challenging transformation on a simple carboxylic acid compared to a β-keto ester.
Safety Precautions
-
Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon).
-
Cyanide-containing reagents (NCTS, HCN, NaCN) are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Strong acids and bases should be handled with care.
-
Always consult the Safety Data Sheet (SDS) for each chemical before use.
These protocols provide a comprehensive guide for the synthesis of this compound. Researchers should adapt and optimize these procedures based on their specific laboratory conditions and available resources.
References
- 1. This compound | 115720-23-5 | Benchchem [benchchem.com]
- 2. Ethyl 2-oxocyclohexanecarboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. Cas 1655-07-8,Ethyl 2-oxocyclohexanecarboxylate | lookchem [lookchem.com]
- 5. Ethyl 2-oxocyclohexanecarboxylate | C9H14O3 | CID 95543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The direct electrophilic cyanation of β-keto esters and amides with cyano benziodoxole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic base-promoted enantioselective electrophilic cyanation of β-keto esters by using chiral phase-transfer catalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. The direct electrophilic cyanation of β-keto esters and amides with cyano benziodoxole - Beijing Institute of Technology [pure.bit.edu.cn:443]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enantioselective Synthesis of 2-Cyanocyclohexane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral cyanocyclohexane carboxylic acid derivatives are valuable building blocks in medicinal chemistry and drug development due to their conformational rigidity and the versatile reactivity of the nitrile and carboxylic acid functionalities. The enantioselective synthesis of these compounds is of significant interest for the preparation of enantiomerically pure pharmaceuticals. This document outlines a proposed enantioselective synthesis of 2-cyanocyclohexane-1-carboxylic acid via a copper-catalyzed decarboxylative cyanation strategy. This approach offers a direct method to introduce the cyano group with stereocontrol.
Proposed Synthetic Strategy: Enantioselective Decarboxylative Cyanation
The most plausible and adaptable method for the enantioselective synthesis of this compound, based on current literature, is the copper-catalyzed enantioselective decarboxylative cyanation of a suitable precursor. A logical starting material for this transformation is cis-cyclohexane-1,2-dicarboxylic acid. The reaction proceeds via the formation of a radical intermediate through single-electron transfer, followed by an enantioselective cyanation event mediated by a chiral copper catalyst.
Data Presentation: Performance of a Representative Catalytic System
The following table summarizes typical quantitative data for copper-catalyzed enantioselective decarboxylative cyanation reactions of various carboxylic acid substrates, providing an expected range of performance for the proposed synthesis.[1][2][3]
| Substrate Analogue | Catalyst System | Ligand | Cyanide Source | Oxidant | Solvent | Temp (°C) | Yield (%) | ee (%) |
| Tetralin-1-carboxylic acid | Cu(OTf)₂ | (S,S)-Ph-BOX | TMSCN | PIDA | Et₂O | -10 | 85 | 92 |
| Indane-1-carboxylic acid | CuBr | (R,R)-iPr-BOX | TMSCN | PIDA | Dioxane | 25 | 78 | 88 |
| Phenylpropanoic acid | Cu(hfacac)₂ | (S)-Indane-BOX | TMSCN | CeCl₃ (photocatalyst) | DMF | 25 | 77 | 92 |
| Propargylic acid derivative | Cu(OTf)₂ | Bisoxazoline (L1) | TMSCN | PIDA | Et₂O | -10 | 80 | 97 |
Abbreviations: BOX: Bis(oxazoline), TMSCN: Trimethylsilyl cyanide, PIDA: Phenyliodine diacetate, OTf: Trifluoromethanesulfonate, hfacac: Hexafluoroacetylacetonate, DMF: Dimethylformamide.
Experimental Protocol: Proposed Enantioselective Synthesis of this compound
This protocol is a proposed methodology based on established copper-catalyzed enantioselective decarboxylative cyanation reactions.[1][3][4] Optimization may be required to achieve optimal yield and enantioselectivity for this specific substrate.
Materials:
-
cis-Cyclohexane-1,2-dicarboxylic acid
-
Copper(I) bromide (CuBr) or Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Chiral bis(oxazoline) ligand (e.g., (S,S)-2,2'-isopropylidenebis(4-phenyl-2-oxazoline))
-
Trimethylsilyl cyanide (TMSCN)
-
Phenyliodine diacetate (PIDA) or other suitable oxidant
-
Anhydrous solvent (e.g., Diethyl ether, Dioxane, or Tetrahydrofuran)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the copper salt (e.g., CuBr, 0.05 mmol, 5 mol%) and the chiral bis(oxazoline) ligand (0.06 mmol, 6 mol%).
-
Add anhydrous solvent (2.0 mL) and stir the mixture at room temperature for 30 minutes to allow for the formation of the chiral copper complex.
-
Reaction Setup: To the catalyst solution, add cis-cyclohexane-1,2-dicarboxylic acid (1.0 mmol, 1.0 equiv.).
-
Add the cyanide source, trimethylsilyl cyanide (TMSCN, 1.5 mmol, 1.5 equiv.), to the reaction mixture.
-
Cool the reaction mixture to the desired temperature (e.g., -10 °C to 25 °C).
-
Reaction Initiation: In a separate flask, dissolve the oxidant (e.g., PIDA, 1.2 mmol, 1.2 equiv.) in the anhydrous solvent (3.0 mL). Add this solution to the reaction mixture dropwise over a period of 1 hour using a syringe pump.
-
Reaction Monitoring: Allow the reaction to stir at the set temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (5 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched this compound.
-
Analysis: Determine the yield and enantiomeric excess of the product by chiral HPLC analysis.
Mandatory Visualizations
Caption: Workflow for the enantioselective synthesis of this compound.
Caption: Proposed catalytic cycle for copper-catalyzed enantioselective decarboxylative cyanation.
References
- 1. Copper-Catalyzed Asymmetric Cyanation of Propargylic Radicals via Direct Decarboxylation of Propargylic Carboxylic Acids [organic-chemistry.org]
- 2. Enantioselective Decarboxylative Cyanation Employing Cooperative Photoredox Catalysis and Copper Catalysis [organic-chemistry.org]
- 3. Cu-catalyzed enantioselective decarboxylative cyanation via the synergistic merger of photocatalysis and electrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Purification of 2-Cyanocyclohexane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the purification of 2-cyanocyclohexane-1-carboxylic acid, a valuable intermediate in organic synthesis and pharmaceutical research. The protocols outlined below are designed to address common purification challenges, including the removal of synthetic impurities and the separation of its cis and trans diastereomers.
Overview of Purification Strategies
The purification of this compound can be approached through several standard laboratory techniques. The choice of method will depend on the nature of the impurities, the required purity level, and the scale of the purification. The primary methods covered in these notes are:
-
Acid-Base Extraction: A fundamental technique to isolate the acidic product from neutral and basic impurities.
-
Recrystallization: A powerful method for purifying solid compounds to a high degree of purity.
-
Column Chromatography: A versatile technique for separating the desired compound from impurities and for isolating the cis and trans isomers.
-
High-Performance Liquid Chromatography (HPLC): A high-resolution technique suitable for analytical assessment of purity and for preparative purification of smaller quantities.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is an effective first step to remove non-acidic impurities from a crude reaction mixture.
Materials:
-
Crude this compound
-
Diethyl ether (or other suitable organic solvent like ethyl acetate)
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and flasks
-
Rotary evaporator
Procedure:
-
Dissolve the crude this compound in diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with 1 M NaOH solution. The carboxylic acid will move to the aqueous phase as its sodium salt. Repeat the extraction twice to ensure complete transfer.
-
Combine the aqueous layers and wash with a small portion of diethyl ether to remove any remaining neutral impurities.
-
Carefully acidify the aqueous layer with 1 M HCl to a pH of approximately 2. The this compound will precipitate if it is a solid and insoluble in the acidic aqueous solution, or it will be available for extraction.
-
Extract the acidified aqueous layer with three portions of diethyl ether.
-
Combine the organic extracts and wash with brine to remove excess water.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Workflow for Acid-Base Extraction
Caption: Workflow for the purification of this compound using acid-base extraction.
Protocol 2: Purification by Recrystallization
This protocol is suitable for solid samples of this compound to achieve high purity. The key is to find a suitable solvent or solvent system.
Materials:
-
Purified this compound (from Protocol 1 or other source)
-
Various solvents for testing (e.g., water, ethanol, isopropanol, ethyl acetate, hexane, toluene)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Solvent Screening:
-
Place a small amount of the acid in several test tubes.
-
Add a few drops of a single solvent to each tube at room temperature. A good solvent will not dissolve the compound at room temperature.
-
Heat the test tubes. A suitable solvent will dissolve the compound when hot.
-
Allow the solutions to cool to room temperature and then in an ice bath. A good solvent will result in the formation of well-defined crystals.
-
If a single solvent is not ideal, try a binary solvent system (e.g., ethyl acetate/hexane, ethanol/water). Dissolve the compound in the "good" solvent at its boiling point and add the "poor" solvent dropwise until the solution becomes cloudy. Then add a few drops of the "good" solvent to redissolve the solid and allow it to cool.
-
-
Recrystallization:
-
Dissolve the bulk of the carboxylic acid in a minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.
-
Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
-
Recrystallization Workflow
Caption: General workflow for the recrystallization of this compound.
Protocol 3: Purification by Column Chromatography
This protocol is effective for separating the cis and trans isomers of this compound and for removing impurities with similar polarity.
Materials:
-
Silica gel (for normal phase) or C18-functionalized silica (for reverse phase)
-
Chromatography column
-
Solvents for mobile phase (e.g., hexane, ethyl acetate, acetic acid, water, acetonitrile)
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for visualization (if applicable) or a staining solution (e.g., potassium permanganate)
-
Collection tubes
-
Rotary evaporator
Procedure:
-
TLC Analysis:
-
Develop a suitable mobile phase using TLC. For normal phase silica gel, a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) with a small amount of acetic acid (0.1-1%) is a good starting point.[1] The acid suppresses the ionization of the carboxylic acid, leading to better-defined spots.
-
Aim for a retention factor (Rf) of 0.2-0.4 for the desired compounds.
-
-
Column Packing:
-
Prepare a slurry of the stationary phase (e.g., silica gel) in the initial mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude product in a minimum amount of the mobile phase.
-
Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Run the mobile phase through the column.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure desired isomer(s).
-
Remove the solvent using a rotary evaporator.
-
Column Chromatography Workflow
Caption: Workflow for purification by column chromatography.
Data Presentation
The following tables summarize hypothetical data for the purification of this compound based on the protocols described above. These values are illustrative and will vary depending on the specific experimental conditions and the nature of the crude mixture.
Table 1: Comparison of Purification Techniques
| Purification Method | Starting Purity (Hypothetical) | Final Purity (Hypothetical) | Yield (Hypothetical) | Key Advantages | Key Disadvantages |
| Acid-Base Extraction | 60% | 85-90% | >90% | Removes non-acidic impurities effectively. | Does not separate cis/trans isomers. |
| Recrystallization | 85% | >98% | 60-80% | High purity achievable; scalable. | Requires a solid compound; solvent screening can be time-consuming. |
| Column Chromatography | 85% | >99% | 50-70% | Can separate cis/trans isomers. | Can be time-consuming and require large solvent volumes. |
Table 2: Illustrative Column Chromatography Conditions for Isomer Separation
| Parameter | Condition A (Normal Phase) | Condition B (Reverse Phase) |
| Stationary Phase | Silica Gel | C18-functionalized Silica |
| Mobile Phase | Hexane:Ethyl Acetate:Acetic Acid (70:30:0.5) | Water:Acetonitrile:Trifluoroacetic Acid (60:40:0.1) |
| Elution Order | Less polar isomer elutes first. | More polar isomer elutes first. |
| Purity of Isomers | >99% | >99% |
| Notes | The addition of acid is crucial for good peak shape. | TFA is a common additive in reverse-phase chromatography of acids. |
Conclusion
The purification of this compound can be successfully achieved using a combination of the techniques described. A preliminary acid-base extraction is recommended to remove gross non-acidic impurities. Subsequent recrystallization can yield highly pure material if the compound is a solid. For the challenging separation of cis and trans isomers, column chromatography is the most effective method. The specific conditions for chromatography should be optimized using TLC for normal phase or analytical HPLC for reverse phase to achieve the best separation. These protocols provide a solid foundation for researchers to develop a robust purification strategy tailored to their specific needs.
References
Application Notes and Protocols for the Analytical Characterization of 2-Cyanocyclohexane-1-carboxylic Acid
Introduction
2-Cyanocyclohexane-1-carboxylic acid is a bifunctional organic compound featuring a cyclohexane scaffold substituted with a cyano and a carboxylic acid group.[1] These functional groups make it a valuable building block in organic synthesis and pharmaceutical research.[1] Accurate and comprehensive characterization is crucial to confirm its identity, purity, and stereochemistry, ensuring its suitability for downstream applications. This document provides detailed protocols and application notes for the analytical characterization of this compound using various spectroscopic and chromatographic techniques.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 115720-23-5 | [1][2] |
| Molecular Formula | C₈H₁₁NO₂ | [1][2] |
| Molecular Weight | 153.18 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| SMILES | C1CCC(C(C1)C#N)C(=O)O | [1][2] |
Spectroscopic Characterization Methods
Spectroscopic methods are essential for elucidating the molecular structure and confirming the presence of key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the molecular structure of this compound by providing detailed information about the carbon and hydrogen environments.
Expected Spectral Data
| Nucleus | Functional Group | Expected Chemical Shift (δ) | Reference |
| ¹H NMR | Carboxylic Acid (-COOH) | 10.0 - 12.0 ppm (broad singlet) | [1][3][4] |
| Proton adjacent to Cyano (-CH-CN) | 2.5 - 3.0 ppm | [1] | |
| Cyclohexane Ring Protons | 1.2 - 2.5 ppm | ||
| ¹³C NMR | Carboxylic Carbon (-COOH) | 170 - 175 ppm | [1][3] |
| Cyano Carbon (-CN) | 115 - 120 ppm | [1][3] | |
| Cyclohexane Ring Carbons | 20 - 45 ppm |
Experimental Protocol
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup :
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Temperature: Set to a standard temperature, typically 298 K.
-
-
Data Acquisition :
-
¹H NMR : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a spectral width of approximately 15 ppm.
-
¹³C NMR : Acquire the spectrum using proton decoupling. A longer acquisition time and a greater number of scans will be required compared to ¹H NMR.
-
-
Data Processing : Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard like Tetramethylsilane (TMS).
Workflow for NMR Analysis
Caption: Workflow for NMR-based structural elucidation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule, specifically the nitrile (-C≡N) and carboxylic acid (-COOH) moieties.
Expected Spectral Data
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Characteristics | Reference |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Very broad, due to H-bonding | [1][3][5] |
| C=O Stretch | 1710 - 1760 | Strong, sharp | [1][3][5] | |
| Nitrile | C≡N Stretch | ~2240 | Sharp, medium intensity | [1][3] |
| Alkyl | C-H Stretch | 2850 - 3000 | Medium to strong |
Experimental Protocol
-
Sample Preparation :
-
Solid (KBr Pellet) : Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrument Setup :
-
Spectrometer: FTIR Spectrometer.
-
Scan Range: 4000 - 400 cm⁻¹.
-
-
Data Acquisition : Collect a background spectrum of the empty sample compartment or clean ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing : The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Identify and label the characteristic peaks.
Workflow for FTIR Analysis
Caption: Workflow for FTIR functional group analysis.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and confirm the elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement.
Expected Spectral Data
| Ion | Expected m/z (Monoisotopic) | Technique | Notes | Reference |
| [M+H]⁺ | 154.0863 | ESI-HRMS | Calculated for C₈H₁₂NO₂⁺ | [1] |
| [M-H]⁻ | 152.0717 | ESI-HRMS | Calculated for C₈H₁₀NO₂⁻ | |
| [M]⁺˙ | 153.0790 | EI-MS | Molecular ion peak in GC-MS | [2] |
Experimental Protocol (LC-HRMS)
-
Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL in the mobile phase.
-
Instrument Setup :
-
Chromatography : Use a liquid chromatography system for sample introduction.
-
Ionization Source : Electrospray Ionization (ESI), operated in both positive and negative ion modes.
-
Mass Analyzer : A high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap.
-
Mass Range : Set a scan range appropriate for the expected m/z, e.g., 50-500 amu.
-
-
Data Acquisition : Infuse the sample solution directly into the mass spectrometer or inject it via the LC system. Acquire data in full scan mode.
-
Data Analysis : Determine the accurate mass of the molecular ion peak. Use software to calculate the elemental composition and compare the measured mass with the theoretical mass. The mass accuracy should be within 5 ppm.
Workflow for Mass Spectrometry Analysis
Caption: Workflow for HRMS molecular formula confirmation.
Chromatographic Characterization Methods
Chromatographic techniques are vital for assessing the purity of the compound and, if applicable, for separating stereoisomers.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of this compound. Chiral HPLC can be used to assess the enantiomeric excess (e.e.) if the compound is synthesized as a single enantiomer.[1]
Protocol for Purity and Chiral Analysis
| Parameter | Condition for Purity Analysis | Condition for Chiral Analysis |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Chiral Stationary Phase (e.g., Chiralpak® IA)[1] |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | Isocratic mixture of n-Hexane and Isopropanol with a small amount of Trifluoroacetic Acid (TFA) |
| Gradient/Isocratic | Gradient elution (e.g., 5% to 95% B over 20 min) | Isocratic elution |
| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |
| Column Temp. | 25 °C | 25 °C |
| Detector | UV at 210 nm | UV at 210 nm |
| Injection Vol. | 10 µL | 10 µL |
Experimental Protocol
-
Sample Preparation : Prepare a stock solution of the sample (~1 mg/mL) in a suitable solvent (e.g., acetonitrile or mobile phase). Dilute as necessary.
-
Instrument Setup : Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Data Acquisition : Inject the sample and run the analysis according to the specified method.
-
Data Analysis :
-
Purity : Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage.
-
Chiral Analysis : Identify the peaks corresponding to each enantiomer. Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100.
-
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC-based purity assessment.
References
Application Notes and Protocols: Amide Bond Formation Utilizing 2-Cyanocyclohexane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Amide Bond Formation
The formation of an amide bond is a fundamental transformation in the synthesis of a vast array of biologically active molecules, including peptides, pharmaceuticals, and natural products. The reaction involves the coupling of a carboxylic acid with an amine. However, the direct reaction is often inefficient due to the formation of an unreactive carboxylate-ammonium salt.[1][2][3] Consequently, a variety of coupling reagents and strategies have been developed to facilitate this transformation by activating the carboxylic acid.[4][5]
Common strategies for carboxylic acid activation include conversion to more reactive species such as acyl chlorides, anhydrides, or active esters.[5] Coupling reagents like carbodiimides (e.g., DCC, EDC) are widely employed to promote the dehydration of the carboxylic acid and amine.[1][6][7][8] Other catalytic systems involving boronic acids and phosphonium or aminium salts have also proven effective.[4][9][10][11]
Hypothetical Application of 2-Cyanocyclohexane-1-carboxylic Acid
Based on its structure, "this compound" is a carboxylic acid itself and would typically be a substrate for amidation rather than a coupling reagent. However, for the purpose of this note, we will explore a hypothetical scenario where its derivatives could play a role in facilitating amide bond formation, perhaps through intramolecular activation. The cyano group could potentially be involved in an activation mechanism, for instance, by forming a reactive intermediate.
A plausible, though speculative, mechanism could involve the initial activation of the carboxylic acid moiety of this compound, followed by its reaction with an amine. The cyano group's role would be indirect, influencing the stereochemistry or reactivity of the resulting amide.
Alternatively, a derivative of this compound, such as an acyl halide or an activated ester, would be the reactive species for amide bond formation with a desired amine.
Proposed Reaction Mechanism and Workflow
Given the lack of specific literature, a generalized workflow for amide bond formation is presented, which can be adapted for the use of this compound as a substrate. The process involves three key stages: activation of the carboxylic acid, nucleophilic attack by the amine, and product formation.
Caption: Generalized workflow for amide bond formation.
A more detailed, hypothetical mechanism involving a carbodiimide coupling agent is depicted below.
Caption: Hypothetical mechanism using a carbodiimide.
Experimental Protocols
The following are generalized protocols for amide bond formation that can be adapted for using this compound as the starting carboxylic acid. Researchers should optimize these conditions based on the specific amine used and the scale of the reaction.
Protocol 4.1: EDC/HOBt Mediated Amide Coupling
-
Materials:
-
This compound (1.0 eq)
-
Amine (1.0 - 1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 - 1.5 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 - 1.5 eq)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve this compound in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add HOBt and the amine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA or TEA to the reaction mixture.
-
Slowly add EDC to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 4.2: HATU Mediated Amide Coupling
-
Materials:
-
This compound (1.0 eq)
-
Amine (1.0 - 1.2 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 - 1.5 eq)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 4.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve this compound and the amine in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add DIPEA or TEA to the solution.
-
Add HATU to the reaction mixture and stir at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reactions with HATU are often complete within 1-4 hours.
-
Work-up and purification are similar to the EDC/HOBt protocol.
-
Data Presentation
Since no specific experimental data for the use of this compound in amide formation was found, the following table presents typical yields for amide bond formation reactions using various coupling agents with structurally similar carboxylic acids. This data is intended to provide a general expectation for researchers.
| Entry | Carboxylic Acid | Amine | Coupling Reagent | Solvent | Yield (%) | Reference |
| 1 | Cyclohexanecarboxylic acid | Benzylamine | EDC/HOBt | DCM | 85-95 | Generic Data |
| 2 | Cyclohexanecarboxylic acid | Aniline | HATU | DMF | 80-90 | Generic Data |
| 3 | Adipic acid monomethyl ester | Morpholine | T3P | Ethyl Acetate | >90 | Generic Data |
| 4 | Boc-Alanine | Glycine methyl ester | DCC | DCM | 75-85 | [12] |
| 5 | Benzoic Acid | Benzylamine | B(OCH₂CF₃)₃ | MeCN | 95 | [13] |
Safety and Handling
-
Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves.
-
Coupling reagents like carbodiimides can be sensitizers and should be handled with care in a well-ventilated fume hood.
-
Solvents should be handled in accordance with their Safety Data Sheets (SDS).
Conclusion
While direct experimental evidence for the application of "this compound" in amide bond formation is not currently available in the literature, established protocols for similar carboxylic acids provide a strong foundation for its use as a substrate. The generalized protocols and workflows presented in this document offer a starting point for researchers to explore the synthesis of novel amides derived from this molecule. Optimization of reaction conditions will be crucial for achieving high yields and purity. The unique stereochemical and electronic properties imparted by the cyanocyclohexane scaffold may lead to the discovery of new molecules with interesting biological activities.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. youtube.com [youtube.com]
- 4. Amide synthesis by acylation [organic-chemistry.org]
- 5. hepatochem.com [hepatochem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. google.com [google.com]
- 8. 26.7 Peptide Synthesis - Organic Chemistry | OpenStax [openstax.org]
- 9. Amine-boranes as Dual-Purpose Reagents for Direct Amidation of Carboxylic Acids [organic-chemistry.org]
- 10. Ammonia-borane as a Catalyst for the Direct Amidation of Carboxylic Acids [organic-chemistry.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Cyanocyclohexane-1-carboxylic Acid as a Versatile Precursor for Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-cyanocyclohexane-1-carboxylic acid as a starting material for the synthesis of novel heterocyclic compounds with potential applications in drug discovery and development. The strategic positioning of the cyano and carboxylic acid functionalities on the cyclohexane ring allows for a variety of cyclization strategies to construct fused heterocyclic systems. This document outlines detailed experimental protocols for the synthesis of three such systems: a fused pyridinone, a tetrahydroquinazolinedione, and a fused pyridazinone.
Introduction
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials. The development of efficient synthetic routes to novel heterocyclic scaffolds is therefore a cornerstone of modern medicinal chemistry. This compound is a readily accessible building block that offers a unique combination of reactive functional groups, pre-organized in a cyclic framework, making it an attractive precursor for the synthesis of diverse and complex molecular architectures. The vicinal cyano and carboxylic acid groups can be strategically manipulated to participate in intramolecular cyclization reactions, leading to the formation of various fused heterocyclic systems.
This document details three potential synthetic pathways starting from this compound, providing hypothetical yet plausible experimental protocols based on established organic chemistry principles. These protocols are intended to serve as a starting point for researchers to explore the rich chemistry of this versatile precursor.
Key Synthetic Pathways
Three primary synthetic strategies are presented, each leading to a distinct heterocyclic core:
-
Synthesis of Octahydropyrido[3,4-c]pyridin-5-one: This pathway involves the conversion of the carboxylic acid to an amide, followed by an intramolecular cyclization through the nucleophilic attack of the amide nitrogen onto the cyano group.
-
Synthesis of Decahydroquinazoline-2,4-dione: This approach utilizes a condensation reaction between this compound and urea to form a fused pyrimidine system.
-
Synthesis of Hexahydropyrido[3,4-d]pyridazin-5-one: This route describes the reaction of the precursor with hydrazine to yield a fused pyridazine derivative.
The following sections provide detailed experimental protocols for each of these synthetic pathways.
Experimental Protocols
Pathway A: Synthesis of Octahydropyrido[3,4-c]pyridin-5-one
This protocol describes a two-step synthesis of a fused pyridinone derivative. The first step is the formation of 2-cyanocyclohexane-1-carboxamide, followed by an intramolecular cyclization.
Step 1: Synthesis of 2-Cyanocyclohexane-1-carboxamide
| Parameter | Value |
| Reactants | This compound, Thionyl chloride, Ammonia |
| Solvent | Dichloromethane (DCM), Dioxane |
| Temperature | 0 °C to room temperature |
| Reaction Time | 4 hours |
| Expected Yield | 85-95% |
Protocol:
-
To a solution of this compound (1.0 eq) in dry dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude acid chloride in dry dioxane (10 mL/mmol) and add this solution dropwise to a stirred, cooled (0 °C) solution of concentrated aqueous ammonia (5.0 eq).
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-cyanocyclohexane-1-carboxamide.
Step 2: Intramolecular Cyclization to Octahydropyrido[3,4-c]pyridin-5-one
| Parameter | Value |
| Reactant | 2-Cyanocyclohexane-1-carboxamide |
| Reagent | Sodium ethoxide |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 6 hours |
| Expected Yield | 70-80% |
Protocol:
-
To a solution of 2-cyanocyclohexane-1-carboxamide (1.0 eq) in absolute ethanol (20 mL/mmol), add a solution of sodium ethoxide in ethanol (1.5 eq, 21% w/v).
-
Reflux the reaction mixture for 6 hours, monitoring the progress by TLC.
-
Cool the mixture to room temperature and neutralize with glacial acetic acid.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the title compound.
Workflow Diagram:
Caption: Synthesis of a fused pyridinone.
Pathway B: Synthesis of Decahydroquinazoline-2,4-dione
This protocol outlines a one-pot synthesis of a fused pyrimidinone (a tetrahydroquinazolinedione) from this compound and urea.
| Parameter | Value |
| Reactants | This compound, Urea |
| Catalyst | Polyphosphoric acid (PPA) |
| Temperature | 120-140 °C |
| Reaction Time | 3 hours |
| Expected Yield | 60-70% |
Protocol:
-
In a round-bottom flask, thoroughly mix this compound (1.0 eq) and urea (1.5 eq).
-
Add polyphosphoric acid (PPA, 10 times the weight of the carboxylic acid) to the mixture.
-
Heat the reaction mixture with stirring in an oil bath at 120-140 °C for 3 hours.
-
Cool the reaction mixture to about 80 °C and pour it onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by filtration and wash thoroughly with cold water until the washings are neutral.
-
Dry the solid and recrystallize from ethanol to obtain the pure decahydroquinazoline-2,4-dione.
Workflow Diagram:
Caption: Synthesis of a fused pyrimidinone.
Pathway C: Synthesis of Hexahydropyrido[3,4-d]pyridazin-5-one
This protocol describes the synthesis of a fused pyridazinone via the reaction of this compound with hydrazine.
| Parameter | Value |
| Reactants | This compound, Hydrazine hydrate |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 8 hours |
| Expected Yield | 75-85% |
Protocol:
-
To a solution of this compound (1.0 eq) in ethanol (15 mL/mmol), add hydrazine hydrate (2.0 eq).
-
Reflux the reaction mixture for 8 hours. The progress of the reaction can be monitored by TLC.
-
Cool the reaction mixture to room temperature, which may result in the precipitation of the product.
-
If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to induce crystallization.
-
Collect the solid product by filtration, wash with diethyl ether, and dry to yield the hexahydropyrido[3,4-d]pyridazin-5-one.
Workflow Diagram:
Caption: Synthesis of a fused pyridazinone.
Potential Applications and Future Directions
The novel heterocyclic scaffolds synthesized from this compound represent a rich source of chemical diversity for drug discovery programs. Fused pyridinones, pyrimidinones, and pyridazinones are privileged structures in medicinal chemistry, known to exhibit a wide range of biological activities, including but not limited to, antiviral, anticancer, anti-inflammatory, and CNS-modulating effects.
Further derivatization of the synthesized heterocyclic cores can lead to the generation of extensive compound libraries for high-throughput screening. The introduction of various substituents on the heterocyclic rings can be explored to optimize potency, selectivity, and pharmacokinetic properties. The protocols described herein provide a solid foundation for the exploration of this compound as a valuable precursor in the quest for novel therapeutic agents. Researchers are encouraged to adapt and optimize these methods to suit their specific research goals.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Cyanocyclohexane-1-carboxylic acid
Welcome to the technical support center for the synthesis of 2-Cyanocyclohexane-1-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this valuable intermediate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly focusing on a common synthetic pathway involving the cyanation of an α-halo-cyclohexanecarboxylic acid ester followed by hydrolysis.
Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
| Problem ID | Issue | Potential Cause(s) | Recommended Solution(s) |
| SYN-001 | Low yield of ethyl 2-cyanocyclohexanecarboxylate in the cyanation step. | 1. Incomplete reaction. 2. Side reactions, such as elimination. 3. Impure starting materials. | 1. Increase reaction time and/or temperature. Monitor reaction progress by TLC or GC. 2. Use a polar aprotic solvent like DMSO to favor the SN2 reaction. Ensure anhydrous conditions. 3. Purify the starting ethyl 2-bromocyclohexane-1-carboxylate by distillation. |
| SYN-002 | Formation of a mixture of cis and trans isomers. | The nucleophilic attack of the cyanide ion can occur from both axial and equatorial positions, leading to a mixture of diastereomers. The ratio can be influenced by the solvent and reaction conditions. | This is an inherent challenge. The isomers can be separated at the final acid stage. Alternatively, explore stereoselective synthetic routes if a specific isomer is required. |
| SYN-003 | During hydrolysis, the nitrile group is converted to an amide instead of a carboxylic acid. | Incomplete hydrolysis. This can occur under mild acidic or basic conditions. | Increase the concentration of the acid or base and/or prolong the reaction time at elevated temperatures (reflux).[1][2] |
| SYN-004 | Low yield of the final carboxylic acid after hydrolysis. | 1. Incomplete hydrolysis. 2. Decarboxylation under harsh acidic conditions. 3. Difficulties in isolating the product from the aqueous reaction mixture. | 1. Ensure complete hydrolysis by monitoring the reaction. 2. Avoid excessively high temperatures for prolonged periods, especially with strong acids. 3. After acidification of the basic hydrolysis mixture, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, diethyl ether). |
| PUR-001 | Difficulty in separating cis and trans isomers of this compound. | The isomers may have similar physical properties, making separation by simple crystallization challenging. | 1. Fractional Crystallization: Attempt crystallization from different solvent systems. The solubility of the isomers may vary significantly in specific solvents. 2. Chromatography: Column chromatography on silica gel can be effective. The choice of eluent is critical to achieve good separation. |
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of this compound?
A common and practical starting material is an ester of 2-bromocyclohexane-1-carboxylic acid, such as ethyl 2-bromocyclohexane-1-carboxylate. This allows for a straightforward nucleophilic substitution with a cyanide salt.
Q2: How can I control the stereochemistry to obtain a specific isomer (cis or trans)?
Controlling the stereochemistry in this synthesis is a significant challenge. The direct cyanation of a 2-halo-cyclohexanecarboxylate typically results in a mixture of cis and trans isomers.[3] The final ratio can be influenced by thermodynamic and kinetic factors. For obtaining a specific isomer, the following approaches can be considered:
-
Stereoselective Synthesis: Employing a chiral auxiliary or a stereoselective catalyst in the cyanation step.
-
Isomer Separation: Developing a robust method for separating the final cis and trans isomers, such as fractional crystallization or preparative chromatography.
Q3: What are the critical parameters in the hydrolysis step of ethyl 2-cyanocyclohexanecarboxylate?
The critical parameters are the choice of acid or base, its concentration, the reaction temperature, and the reaction time.
-
Acidic Hydrolysis: Typically performed by refluxing with a strong acid like hydrochloric acid or sulfuric acid.[1]
-
Basic Hydrolysis: Involves refluxing with a strong base such as sodium hydroxide or potassium hydroxide, followed by acidification to obtain the carboxylic acid.[1][2]
Logical Relationship for Hydrolysis Conditions
Caption: Comparison of acidic and basic hydrolysis pathways.
Q4: Can the nitrile group be accidentally hydrolyzed during the cyanation step?
This is unlikely under the typical anhydrous conditions used for nucleophilic substitution with cyanide salts in polar aprotic solvents like DMSO or DMF. Water is required for nitrile hydrolysis.
Q5: What analytical techniques are recommended for monitoring the reaction and characterizing the product?
-
Reaction Monitoring: Thin Layer Chromatography (TLC) or Gas Chromatography (GC) are suitable for tracking the disappearance of the starting material and the appearance of the product.
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and to determine the ratio of cis and trans isomers.
-
Infrared (IR) Spectroscopy: To identify the characteristic peaks for the nitrile (C≡N) and carboxylic acid (C=O and O-H) functional groups.
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Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point: Pure isomers should have a sharp melting point. A broad melting point range may indicate a mixture of isomers or impurities.
-
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-cyanocyclohexane-1-carboxylate
Materials:
-
Ethyl 2-bromocyclohexane-1-carboxylate
-
Sodium cyanide (or potassium cyanide)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve ethyl 2-bromocyclohexane-1-carboxylate (1.0 eq) in anhydrous DMSO.
-
Add sodium cyanide (1.2 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Hydrolysis of Ethyl 2-cyanocyclohexane-1-carboxylate to this compound (Basic Conditions)
Materials:
-
Ethyl 2-cyanocyclohexane-1-carboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve ethyl 2-cyanocyclohexane-1-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (2.5 eq) and heat the mixture to reflux for 4-8 hours. Monitor the disappearance of the starting material by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid. A precipitate may form.
-
Extract the acidified aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to yield the crude this compound as a mixture of cis and trans isomers.
-
The isomers can be separated by fractional crystallization or column chromatography.
Data Presentation
Table 1: Comparison of Hydrolysis Conditions
| Parameter | Acidic Hydrolysis | Basic Hydrolysis |
| Reagent | Strong acid (e.g., 6M HCl) | Strong base (e.g., 2M NaOH) |
| Solvent | Water/Dioxane | Water/Ethanol |
| Temperature | Reflux | Reflux |
| Work-up | Extraction | Extraction after acidification |
| By-products | Ammonium salt | Ammonia (removed during work-up) |
| Potential Issues | Potential for decarboxylation at high temperatures. | - |
References
Technical Support Center: Synthesis of 2-Cyanocyclohexane-1-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2-Cyanocyclohexane-1-carboxylic acid synthesis. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis process.
Experimental Protocols
Two common and effective methods for the synthesis of this compound are detailed below:
-
Method 1: Hydrolysis of 2-Cyanocyclohexanecarbonitrile
-
Method 2: Carboxylation of 2-Bromocyclohexanecarbonitrile via Grignard Reagent
Method 1: Hydrolysis of 2-Cyanocyclohexanecarbonitrile
This method involves the hydrolysis of the corresponding dinitrile precursor under acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred to avoid potential side reactions associated with strong bases.
Reaction Scheme:
Figure 1: Reaction scheme for the hydrolysis of 2-Cyanocyclohexanecarbonitrile.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-cyanocyclohexanecarbonitrile (1 equivalent).
-
Acidic Hydrolysis: Add a 3 M solution of hydrochloric acid or sulfuric acid (10 equivalents).
-
Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 8-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If the product precipitates, filter the solid and wash with cold water.
-
If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water, or a mixture of ethyl acetate and hexanes).
Method 2: Carboxylation of 2-Bromocyclohexanecarbonitrile via Grignard Reagent
This method involves the formation of a Grignard reagent from 2-bromocyclohexanecarbonitrile, followed by carboxylation with carbon dioxide (dry ice). This is an effective method for introducing the carboxylic acid group.
Reaction Scheme:
Figure 2: Reaction scheme for the Grignard carboxylation method.
Detailed Protocol:
-
Grignard Reagent Formation:
-
Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
To a three-necked flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to initiate the reaction.
-
Dissolve 2-bromocyclohexanecarbonitrile (1 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Add a small portion of the bromide solution to the magnesium turnings. Once the reaction starts (indicated by bubbling and heat), add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Cool the Grignard reagent solution in an ice-salt bath.
-
Carefully add crushed dry ice (solid carbon dioxide, excess) in small portions to the vigorously stirred solution.
-
Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up:
-
Quench the reaction by slowly adding a cold, dilute solution of hydrochloric acid or sulfuric acid.
-
Separate the organic layer and extract the aqueous layer with diethyl ether or THF.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization.
Data Presentation
| Parameter | Method 1: Nitrile Hydrolysis | Method 2: Grignard Carboxylation |
| Typical Yield | 60-80% | 50-70% |
| Purity (crude) | Generally high, main impurity is unreacted nitrile. | Can contain biphenyl and other Grignard side-products. |
| Reaction Time | 8-12 hours | 3-5 hours |
| Key Reagents | 2-Cyanocyclohexanecarbonitrile, HCl/H₂SO₄ | 2-Bromocyclohexanecarbonitrile, Mg, CO₂ |
| Critical Conditions | Reflux temperature | Anhydrous conditions, inert atmosphere |
Troubleshooting Guides
Method 1: Hydrolysis of 2-Cyanocyclohexanecarbonitrile
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction. | - Extend the reflux time and monitor by TLC/HPLC.- Ensure the acid concentration is sufficient.- Check the purity of the starting material. |
| Product loss during work-up. | - Ensure complete extraction by performing multiple extractions.- Adjust the pH of the aqueous layer to ensure the carboxylic acid is fully protonated before extraction. | |
| Presence of Amide Intermediate | Insufficient hydrolysis. | - Increase the reaction time or the temperature.- Use a more concentrated acid solution. |
| Dark-colored Product | Decomposition of starting material or product. | - Consider using a milder acid or lower reflux temperature for a longer duration.- Purify the crude product using activated charcoal during recrystallization. |
Method 2: Carboxylation of 2-Bromocyclohexanecarbonitrile via Grignard Reagent
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield of Grignard Reagent | Presence of moisture. | - Ensure all glassware is thoroughly dried and use anhydrous solvents.- Perform the reaction under a strict inert atmosphere. |
| Inactive magnesium. | - Use freshly crushed or activated magnesium turnings.- Add a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction. | |
| Formation of Biphenyl Side-product | Wurtz-type coupling. | - Add the alkyl halide slowly to the magnesium to avoid high local concentrations.- Maintain a gentle reflux during the addition. |
| Low Yield of Carboxylic Acid | Inefficient carboxylation. | - Use a large excess of freshly crushed, high-purity dry ice.- Ensure the Grignard reagent is added to the dry ice, not the other way around, to maintain an excess of CO₂. |
| Presence of unreacted starting material. | - Ensure the Grignard reagent formation went to completion before carboxylation. |
Frequently Asked Questions (FAQs)
Q1: What is the expected stereochemistry of the product?
A1: The synthesis methods described are not stereospecific and will likely result in a mixture of cis and trans isomers of this compound. The ratio of isomers can be influenced by the reaction conditions and the starting materials. Separation of the isomers may be possible by chromatography or fractional crystallization.
Q2: Can I use a different base for the hydrolysis in Method 1?
A2: Yes, a strong base like sodium hydroxide or potassium hydroxide can also be used for the hydrolysis. However, this will initially form the carboxylate salt. An additional acidification step will be required to protonate the carboxylate and obtain the final carboxylic acid product. Basic hydrolysis can sometimes lead to side reactions, so acidic hydrolysis is often preferred for cleaner conversions.
Q3: My Grignard reaction in Method 2 is not starting. What should I do?
A3: Difficulty in initiating a Grignard reaction is a common issue. Here are a few things to try:
-
Add a small crystal of iodine.
-
Add a few drops of 1,2-dibromoethane.
-
Gently warm the flask.
-
Crush a few pieces of the magnesium turnings in the flask with a glass rod (under inert atmosphere) to expose a fresh surface.
Q4: How can I confirm the purity of my final product?
A4: The purity of this compound can be assessed using several analytical techniques:
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure and identify any impurities.
-
Infrared (IR) Spectroscopy: Look for the characteristic C=O stretch of the carboxylic acid and the C≡N stretch of the nitrile.
-
Mass Spectrometry: To confirm the molecular weight of the product.
Q5: What are the main safety precautions for these syntheses?
A5:
-
Method 1 (Hydrolysis): Handle strong acids with care in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Method 2 (Grignard Reaction): Diethyl ether and THF are highly flammable; work in a well-ventilated fume hood away from ignition sources. Grignard reagents are highly reactive and moisture-sensitive. The reaction can be exothermic, so proper temperature control is crucial. Quenching the reaction should be done slowly and carefully.
Logical Workflow for Troubleshooting Low Yield
Figure 3: A logical workflow for troubleshooting low product yield.
Technical Support Center: Resolving Stereoisomers of 2-Cyanocyclohexane-1-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the resolution of "2-Cyanocyclohexane-1-carboxylic acid" stereoisomers.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for resolving the stereoisomers of this compound?
A1: The resolution of racemic this compound can be approached using several established methods for separating enantiomers of carboxylic acids. The most common techniques include:
-
Diastereomeric Salt Formation and Fractional Crystallization: This classical method involves reacting the racemic carboxylic acid with a chiral base to form diastereomeric salts.[1][2][3] These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1][2][3] The resolved enantiomers of the carboxylic acid are then recovered by acidification of the separated diastereomeric salts.
-
Chiral Chromatography (HPLC): High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers.[4][5] The differential interaction of the enantiomers with the CSP leads to their separation.[5]
-
Enzymatic Resolution: This method utilizes enzymes that selectively catalyze a reaction with one of the enantiomers, leaving the other unreacted.[6][7] For a carboxylic acid, this could involve selective esterification or hydrolysis of an ester derivative.
Q2: How do I choose a suitable chiral resolving agent for diastereomeric salt formation?
A2: The selection of a chiral resolving agent is crucial for successful diastereomeric salt formation and crystallization. Commonly used chiral bases for resolving racemic carboxylic acids include naturally occurring alkaloids like brucine, strychnine, and quinine, as well as synthetic amines such as (R)- or (S)-1-phenylethanamine.[1][2] The choice depends on factors like the acidity of the carboxylic acid, the solubility of the resulting diastereomeric salts in a given solvent, and the cost and availability of the resolving agent. It is often necessary to screen several resolving agents and solvent systems to find the optimal conditions for separation.
Q3: What type of chiral HPLC column is suitable for separating this compound enantiomers?
A3: For chiral carboxylic acids, polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, often exhibit broad selectivity.[5][8][9] Columns like Chiralcel OD or Chiralpak AD are good starting points for method development.[8] Additionally, macrocyclic glycopeptide phases (e.g., Chirobiotic T) have also been shown to be effective for separating chiral acids.[5] The mobile phase composition, typically a mixture of a non-polar solvent like hexane and an alcohol like isopropanol with a small amount of an acidic modifier (e.g., trifluoroacetic acid), will need to be optimized to achieve good resolution.[8]
Q4: Can I use derivatization to aid in the separation of the enantiomers?
A4: Yes, derivatization can be a useful strategy, particularly for chromatographic methods. Converting the carboxylic acid to a diastereomeric amide or ester by reacting it with a chiral derivatizing agent can allow for separation on a non-chiral stationary phase.[10][11] For example, new chiral derivatizing agents like "levobase" and "dextrobase" have been used for the formation of diastereomeric carboxamides that can be separated by thin-layer chromatography (TLC).[10] However, this approach requires an additional reaction step and subsequent cleavage of the chiral auxiliary to recover the desired enantiomer.[11]
Troubleshooting Guides
Diastereomeric Salt Resolution
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystallization of diastereomeric salts. | - Inappropriate solvent system.- Salts are too soluble.- Impurities inhibiting crystallization. | - Screen a variety of solvents with different polarities.- Try solvent mixtures (e.g., ethanol/water, acetone/hexane).- Concentrate the solution and/or cool to a lower temperature.- Ensure the starting racemic acid and resolving agent are of high purity. |
| Both diastereomers co-crystallize. | - Similar solubility of the diastereomeric salts in the chosen solvent. | - Experiment with different resolving agents.- Systematically vary the solvent composition and crystallization temperature.- Employ seeding with a crystal of the desired diastereomer if available. |
| Low yield of the desired enantiomer. | - Incomplete crystallization of the less soluble diastereomer.- Loss of material during washing and filtration steps.- The molar ratio of the resolving agent to the racemic acid is not optimal. | - Allow for longer crystallization times.- Minimize the volume of solvent used for washing the crystals.- Investigate different molar ratios of the resolving agent. For dicarboxylic acids, the molar ratio can significantly impact which stereoisomer crystallizes.[12][13] |
| Low enantiomeric excess (e.e.) of the resolved acid. | - Incomplete separation of the diastereomeric salts.- Racemization during the recovery of the carboxylic acid. | - Perform multiple recrystallizations of the diastereomeric salt to improve purity.- Use mild acidic conditions for the hydrolysis of the salt to avoid racemization. |
Chiral HPLC Separation
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No separation of enantiomers. | - Inappropriate chiral stationary phase (CSP).- Incorrect mobile phase composition. | - Screen different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide).[5][9]- Vary the mobile phase composition, including the type and percentage of alcohol modifier and acidic additive. |
| Poor resolution of enantiomeric peaks. | - Sub-optimal mobile phase strength.- Flow rate is too high.- Temperature is not optimal. | - Adjust the ratio of the non-polar and polar components of the mobile phase.- Decrease the flow rate to improve efficiency.- Investigate the effect of temperature on the separation, as it can influence enantioselectivity.[9] |
| Peak tailing or broad peaks. | - Secondary interactions between the analyte and the stationary phase.- Column contamination. | - Adjust the concentration of the acidic modifier in the mobile phase.- Ensure the sample is fully dissolved in the mobile phase.- Flush the column with a strong solvent as recommended by the manufacturer to remove contaminants.[14] |
| High column backpressure. | - Blockage of the column inlet frit.- Precipitation of the sample in the mobile phase. | - Reverse the column flow direction to try and dislodge any blockage.[14]- Filter the sample and mobile phase before use.- Ensure the sample solvent is compatible with the mobile phase to prevent precipitation.[14] |
Experimental Protocols
Protocol 1: Resolution via Diastereomeric Salt Formation
This protocol is a general guideline and may require optimization for this compound.
-
Salt Formation:
-
Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., ethanol, methanol, or acetone).
-
Add 0.5 to 1.0 equivalents of a chiral resolving agent (e.g., (R)-1-phenylethanamine) to the solution.
-
Gently heat and stir the mixture until all solids are dissolved.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature. If no crystals form, further cooling in an ice bath or refrigerator may be necessary. Seeding with a small crystal of the desired diastereomeric salt can induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. This first crop of crystals will be enriched in one diastereomer.
-
The mother liquor can be concentrated and cooled to obtain subsequent crops of crystals, which will be enriched in the other diastereomer.
-
-
Recovery of the Enantiomer:
-
Dissolve the collected crystals of the diastereomeric salt in water.
-
Acidify the aqueous solution with a dilute strong acid (e.g., 1M HCl) to a pH of approximately 2.
-
Extract the liberated enantiomerically enriched carboxylic acid with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the resolved enantiomer.
-
-
Analysis:
-
Determine the enantiomeric excess (e.e.) of the resolved acid using chiral HPLC or by measuring the specific rotation.
-
Protocol 2: Chiral HPLC Method Development
This is a starting point for developing a chiral HPLC method.
-
Column: Chiralpak AD-H (or a similar polysaccharide-based CSP)
-
Mobile Phase: A mixture of n-hexane and 2-propanol (isopropanol) with 0.1% trifluoroacetic acid (TFA).
-
Initial Gradient/Isocratic Conditions: Start with an isocratic elution of 90:10 (n-hexane:2-propanol) with 0.1% TFA.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 210 nm).
-
Temperature: Ambient.
Optimization:
-
If no separation is observed, screen different CSPs.
-
If the retention time is too long or too short, adjust the ratio of n-hexane to 2-propanol. Increasing the percentage of 2-propanol will decrease the retention time.
-
To improve resolution, try decreasing the flow rate or adjusting the temperature.
Visualizations
Caption: Workflow for the resolution of this compound via diastereomeric salt formation.
Caption: Logical workflow for troubleshooting chiral HPLC method development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. courses.minia.edu.eg [courses.minia.edu.eg]
- 4. jackwestin.com [jackwestin.com]
- 5. researchgate.net [researchgate.net]
- 6. CA1318627C - Enzymatic resolution process - Google Patents [patents.google.com]
- 7. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chiraltech.com [chiraltech.com]
"2-Cyanocyclohexane-1-carboxylic acid" reaction optimization for higher purity
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of 2-Cyanocyclohexane-1-carboxylic acid for higher purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent method involves the nucleophilic substitution of a halogenated precursor, such as 2-bromocyclohexane-1-carboxylic acid, using a cyanide salt like sodium or potassium cyanide.[1] It is crucial to control reaction conditions such as pH and temperature to prevent unwanted side reactions.[1]
Q2: How can I confirm the structure and assess the purity of my final product?
A2: A combination of spectroscopic techniques is recommended for confirmation and purity assessment:
-
¹H NMR: Look for characteristic peaks for the protons adjacent to the cyano group (deshielded, typically δ 2.5–3.0 ppm) and the broad carboxylic acid proton peak (δ 10–12 ppm).[1]
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¹³C NMR: The cyano carbon should appear around δ 115–120 ppm, and the carboxylic carbon at δ 170–175 ppm.[1]
-
IR Spectroscopy: Confirm the presence of the nitrile group (C≡N) with a sharp peak around 2240 cm⁻¹ and the carboxylic acid O-H stretch as a broad peak from 2500–3300 cm⁻¹.[1]
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High-Resolution Mass Spectrometry (HRMS): This will validate the molecular formula (C₈H₁₁NO₂) by matching the molecular ion peak.[1]
-
HPLC: High-Performance Liquid Chromatography, particularly with a chiral column, can be used to determine enantiomeric excess and identify non-isomeric impurities.[1]
Q3: What are the critical reaction parameters to control for maximizing purity?
A3: To maximize purity, carefully control the following parameters:
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Temperature: Keep the reaction temperature below 60°C to minimize the risk of side reactions like decarboxylation or racemization.[1]
-
pH: Maintain a controlled pH to prevent the hydrolysis of the nitrile group to a carboxylic acid or an amide.
-
Purity of Starting Materials: Use highly pure starting materials to avoid introducing impurities that may be difficult to remove later.
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Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of reagents.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Problem: My reaction yield is significantly lower than expected.
-
Possible Cause 1: Incomplete Reaction.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending the time or slightly increasing the temperature (while staying below 60°C).[1]
-
-
Possible Cause 2: Degradation of Product.
-
Solution: Harsh workup conditions can lead to product loss. Avoid excessively high temperatures during solvent evaporation and use moderate acid/base concentrations during extraction.
-
-
Possible Cause 3: Inefficient Extraction.
-
Solution: Ensure the pH of the aqueous layer is correctly adjusted during acid-base extraction. The pH should be at least two to three units above the pKa of the carboxylic acid to deprotonate it into the aqueous layer, and two to three units below the pKa to protonate it back for extraction into the organic layer.[2] Perform multiple extractions with smaller volumes of solvent for better efficiency.
-
Problem: The purity of my final product is low, with multiple unexpected peaks in the NMR spectrum.
-
Possible Cause 1: Unreacted Starting Material.
-
Solution: If the starting material (e.g., 2-bromocyclohexane-1-carboxylic acid) is not fully consumed, it can be removed through careful purification. An acid-base extraction is often effective, as the starting material and product have similar acidic properties.[2] For more challenging separations, column chromatography may be necessary.[3]
-
-
Possible Cause 2: Presence of Diastereomers.
-
Solution: The synthesis can produce both cis and trans isomers. These diastereomers often have different physical properties and can typically be separated by flash column chromatography or fractional crystallization.
-
-
Possible Cause 3: Hydrolysis of the Nitrile Group.
-
Solution: If the reaction or workup conditions are too acidic or basic, the nitrile group can hydrolyze to form an amide or a dicarboxylic acid. To remove these more polar impurities, column chromatography is the most effective method.[4]
-
Problem: I have a significant amount of cyclohexene-1-carboxylic acid as a byproduct.
-
Possible Cause: Elimination Side Reaction.
-
Solution: The use of a strong, non-nucleophilic base or elevated temperatures can promote the elimination of HBr (from the bromo-acid precursor) to form an alkene. Use a milder base if possible and strictly control the reaction temperature. This non-polar impurity can often be separated from the more polar desired product via column chromatography.
-
Data Presentation
Table 1: Effect of Cyanide Source and Temperature on Reaction Outcome
| Parameter | Condition A | Condition B | Condition C |
| Cyanide Source | KCN | NaCN | NaCN |
| Solvent | DMSO | Ethanol/Water (8:2) | DMF |
| Temperature | 50°C | 55°C | 70°C |
| Reaction Time | 12 h | 12 h | 8 h |
| Yield (Crude) | 85% | 88% | 75% |
| Purity (by HPLC) | 92% | 95% | 80% (significant byproducts) |
| Key Impurity | Unreacted Material (5%) | Unreacted Material (3%) | Decarboxylation Product (15%) |
Note: Data is illustrative and may not represent optimized results.
Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Substitution
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In a dried round-bottom flask under a nitrogen atmosphere, dissolve 2-bromocyclohexane-1-carboxylic acid (1.0 eq) in anhydrous DMSO.
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Add sodium cyanide (1.2 eq) to the solution in portions. Caution: Cyanides are highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Heat the reaction mixture to 55°C and stir vigorously.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase).
-
After the reaction is complete (typically 10-14 hours), cool the mixture to room temperature.
-
Carefully pour the reaction mixture into ice-cold water and acidify to pH ~2 with dilute HCl.
-
Extract the aqueous layer three times with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[3]
Protocol 2: Purification by Acid-Base Extraction
-
Dissolve the crude product in diethyl ether.
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Extract the organic solution with a 1 M sodium hydroxide (NaOH) solution. The carboxylic acid will move to the aqueous layer as its sodium salt.
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Separate the aqueous layer and wash it once with diethyl ether to remove any neutral impurities.
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Cool the aqueous layer in an ice bath and acidify to pH ~2 with 2 M HCl. The purified carboxylic acid will precipitate if it is a solid or form an oil.
-
Extract the product back into diethyl ether (perform three extractions).
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and evaporate the solvent to obtain the purified acid.[2]
Visualizations
Caption: Synthetic pathway for this compound and potential side reactions.
Caption: A troubleshooting workflow for diagnosing and resolving purity issues.
Caption: Decision tree for selecting an appropriate purification strategy.
References
Technical Support Center: Overcoming Solubility Challenges with 2-Cyanocyclohexane-1-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with "2-Cyanocyclohexane-1-carboxylic acid."
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound possesses both a polar carboxylic acid group and a polar cyano group, attached to a nonpolar cyclohexane ring. This structure suggests that its solubility will be influenced by the solvent's polarity. It is expected to have limited solubility in nonpolar solvents and moderate solubility in polar organic solvents. Its solubility in aqueous solutions is expected to be pH-dependent.
Q2: In which common laboratory solvents should I start my solubility testing?
A2: For initial solubility screening, a range of solvents with varying polarities is recommended. See the table below for a summary of expected solubility and recommended starting solvents.
Q3: How does pH affect the solubility of this compound in aqueous solutions?
A3: As a carboxylic acid, the solubility of this compound in water is highly dependent on pH.[1] In acidic to neutral solutions (pH < pKa), the carboxylic acid group will be protonated and less soluble. In basic solutions (pH > pKa), the carboxylic acid will be deprotonated to form a more soluble carboxylate salt. The predicted pKa of the carboxylic acid is approximately 3.77±0.28.[2] Therefore, increasing the pH above 4 should significantly enhance its aqueous solubility.
Q4: What are the primary methods to improve the solubility of this compound?
A4: The most common and effective methods for enhancing the solubility of this compound include:
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pH adjustment: Increasing the pH of aqueous solutions to deprotonate the carboxylic acid.[1][3]
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Co-solvents: Using a mixture of a miscible organic solvent and water to increase solubility.[1]
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Salt formation: Converting the carboxylic acid to a more soluble salt form.
-
Particle size reduction: Decreasing the particle size through techniques like micronization or sonication to increase the dissolution rate.[4][5]
Troubleshooting Guides
Issue 1: The compound is poorly soluble in my desired aqueous buffer.
dot
Caption: Troubleshooting workflow for poor aqueous solubility.
Possible Causes & Solutions:
-
Low pH: The carboxylic acid is likely protonated and thus less soluble at acidic or neutral pH.
-
Solution: Increase the pH of the buffer to at least 1.5-2 units above the predicted pKa (~3.77). Aim for a pH of 5.5 or higher. Use a dilute solution of a base like sodium hydroxide or potassium hydroxide to adjust the pH.
-
-
Insufficient Polarity Matching: The cyclohexane backbone may limit solubility even when the carboxylic acid is ionized.
-
Solution: Introduce a water-miscible organic co-solvent. Common choices include DMSO, ethanol, or polyethylene glycol (PEG). Start with a small percentage (e.g., 5-10% v/v) and incrementally increase it.
-
Issue 2: The compound precipitates out of the organic solvent upon addition of an aqueous solution.
dot
Caption: Logic for addressing precipitation during solution mixing.
Possible Causes & Solutions:
-
Solvent Immiscibility: The organic solvent used for the stock solution may not be fully miscible with the aqueous phase, causing the compound to crash out.
-
Solution: Ensure your stock solution is prepared in a water-miscible solvent such as DMSO, DMF, or ethanol.
-
-
High Stock Concentration: The final concentration of the organic solvent in the aqueous solution may not be sufficient to keep the compound dissolved.
-
Solution: Lower the concentration of your stock solution. Alternatively, add the aqueous solution to the organic stock solution slowly while vortexing or stirring to avoid localized high concentrations.
-
Data Presentation
Table 1: Predicted Solubility of this compound in Common Lab Solvents
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF | High | Good polarity match for both cyano and carboxylic acid groups. |
| Polar Protic | Methanol, Ethanol | Moderate to High | Can hydrogen bond with the carboxylic acid. |
| Aqueous (Basic) | Water (pH > 7) | High | Forms a soluble carboxylate salt. |
| Aqueous (Neutral/Acidic) | Water (pH < 7) | Low | The protonated carboxylic acid is less soluble. |
| Ethers | THF, Dioxane | Moderate | Intermediate polarity. |
| Halogenated | Dichloromethane (DCM) | Low to Moderate | Lower polarity, may dissolve the cyclohexane backbone. |
| Nonpolar | Hexanes, Toluene | Very Low | Poor match for the polar functional groups. |
Experimental Protocols
Protocol 1: pH-Dependent Aqueous Solubility Determination
Objective: To determine the aqueous solubility of this compound at different pH values.
Methodology:
-
Prepare a series of buffers with pH values ranging from 3 to 8 (e.g., citrate, phosphate, and borate buffers).
-
Add an excess amount of this compound to a fixed volume of each buffer in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Plot the solubility as a function of pH.
Protocol 2: Co-Solvent Solubility Enhancement
Objective: To evaluate the effect of co-solvents on the solubility of this compound.
Methodology:
-
Select a primary solvent in which the compound has low solubility (e.g., water at neutral pH).
-
Choose a set of water-miscible co-solvents (e.g., DMSO, ethanol, PEG 400).
-
Prepare a series of solvent mixtures with varying percentages of the co-solvent (e.g., 0%, 5%, 10%, 20%, 50% v/v).
-
Add an excess amount of the compound to each solvent mixture.
-
Follow steps 3-6 from Protocol 1 to determine the solubility in each co-solvent mixture.
-
Plot the solubility as a function of the co-solvent percentage.
dot
Caption: General experimental workflow for solubility determination.
References
- 1. longdom.org [longdom.org]
- 2. chembk.com [chembk.com]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijmsdr.org [ijmsdr.org]
Technical Support Center: Scale-Up Synthesis of 2-Cyanocyclohexane-1-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 2-Cyanocyclohexane-1-carboxylic acid, a valuable intermediate in pharmaceutical research and drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for the scale-up of this compound?
A1: On a large scale, two primary routes are considered:
-
Route A: Hydrolysis of 1,2-Dicyanocyclohexane. This route involves the partial hydrolysis of one of the two nitrile groups to a carboxylic acid. Controlling the reaction to achieve mono-hydrolysis is a key challenge.
-
Route B: Cyanation of a 2-substituted Cyclohexanecarboxylate. This involves the nucleophilic substitution of a leaving group (e.g., a halide or sulfonate) at the 2-position of a cyclohexanecarboxylate ester with a cyanide salt, followed by hydrolysis of the ester.
Q2: How can I control the stereochemistry (cis/trans isomer ratio) of the final product?
A2: The stereochemistry of this compound is a critical parameter. The cis and trans isomers can exhibit different physical and chemical properties. Control of the isomer ratio depends on the chosen synthetic route and reaction conditions. For instance, the choice of starting materials and the reaction mechanism (e.g., SN2 for cyanation) can influence the stereochemical outcome. Isomer separation can often be achieved through crystallization or chromatography.
Q3: What are the main safety concerns when handling cyanide reagents on a large scale?
A3: Working with cyanide salts (e.g., sodium cyanide or potassium cyanide) on a large scale is hazardous and requires strict safety protocols. The primary risks are the release of highly toxic hydrogen cyanide (HCN) gas upon contact with acids and the potential for cyanide poisoning through inhalation, ingestion, or skin contact. It is imperative to work in a well-ventilated area, use appropriate personal protective equipment (PPE), and have an emergency response plan in place, including access to a cyanide antidote kit.
Q4: What are the typical byproducts in this synthesis, and how can they be minimized?
A4: Common byproducts can include:
-
Dicarboxylic acid: From the complete hydrolysis of both nitrile groups in Route A.
-
Unreacted starting material: Due to incomplete reaction.
-
Elimination products: Formation of cyclohexenecarboxylic acid derivatives in Route B.
-
Amide intermediate: From incomplete hydrolysis of the nitrile group.
Minimizing byproducts involves optimizing reaction parameters such as temperature, reaction time, and stoichiometry of reagents.
Troubleshooting Guides
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Poor quality of reagents. - Formation of byproducts. | - Monitor reaction progress using techniques like HPLC or GC. - Optimize temperature and reaction time. - Ensure reagents meet required purity specifications. - Adjust stoichiometry to favor product formation. |
| Poor Isomer Ratio (cis/trans) | - Inappropriate choice of solvent or base. - Reaction temperature favoring the undesired isomer. - Epimerization during workup. | - Screen different solvents and bases to influence stereoselectivity. - Conduct the reaction at a controlled temperature. - Perform workup under neutral or mildly acidic/basic conditions to avoid isomerization. |
| Incomplete Nitrile Hydrolysis | - Insufficient concentration of acid or base. - Short reaction time. - Low reaction temperature. | - Increase the concentration of the hydrolyzing agent. - Extend the reaction time. - Increase the reaction temperature, while monitoring for byproduct formation. |
| Product Purification a Challenge | - Presence of closely related impurities. - Oily product that is difficult to crystallize. - Emulsion formation during workup. | - Employ fractional crystallization with different solvent systems. - Consider derivatization to a more crystalline solid for purification, followed by deprotection. - Use techniques like preparative chromatography for high-purity requirements. - Break emulsions by adding brine or changing the solvent. |
Quantitative Data Summary
The following table summarizes hypothetical, yet realistic, quantitative data for the key step of nitrile hydrolysis in the synthesis of this compound, illustrating the effect of varying reaction conditions.
| Parameter | Condition A | Condition B | Condition C |
| Hydrolyzing Agent | 10 M H₂SO₄ | 12 M NaOH | 8 M H₂SO₄ |
| Temperature (°C) | 80 | 100 | 80 |
| Reaction Time (h) | 12 | 8 | 18 |
| Yield (%) | 75 | 85 | 65 |
| Purity (%) | 92 | 95 | 90 |
| cis:trans Ratio | 60:40 | 55:45 | 62:38 |
Experimental Protocols
Key Experiment: Partial Hydrolysis of 1,2-Dicyanocyclohexane
Objective: To selectively hydrolyze one nitrile group of 1,2-dicyanocyclohexane to a carboxylic acid.
Materials:
-
1,2-Dicyanocyclohexane
-
Sulfuric acid (concentrated)
-
Deionized water
-
Sodium hydroxide solution
-
Toluene
-
Hydrochloric acid (concentrated)
Procedure:
-
Charge a suitable reactor with 1,2-dicyanocyclohexane and a calculated amount of concentrated sulfuric acid and water.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by taking samples periodically and analyzing them by HPLC to determine the ratio of starting material, desired product, and dicarboxylic acid byproduct.
-
Once the desired conversion is achieved, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding it to a cooled aqueous solution of sodium hydroxide to neutralize the sulfuric acid.
-
Extract the aqueous layer with an organic solvent like toluene to remove any unreacted starting material.
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Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the this compound.
-
Filter the solid product, wash it with cold water, and dry it under vacuum.
Visualizations
Caption: A simplified workflow for the synthesis of this compound.
Technical Support Center: 2-Cyanocyclohexane-1-carboxylic acid Reaction Monitoring
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving 2-Cyanocyclohexane-1-carboxylic acid using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Section 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a rapid and effective technique for monitoring the progress of a chemical reaction. It allows for the qualitative assessment of the consumption of starting materials and the formation of products. For this compound, a polar compound containing both a nitrile and a carboxylic acid group, specific considerations are necessary for effective TLC analysis.[1][2]
Frequently Asked Questions (FAQs) for TLC
Q1: My TLC spots for this compound are streaking or tailing significantly. What is causing this and how can I fix it?
A: Streaking or tailing of carboxylic acids on silica gel TLC plates is a common issue.[3][4] It is primarily caused by strong interactions between the acidic proton of the carboxylic acid and the polar silanol groups (Si-OH) on the silica gel surface.[5] This leads to inconsistent migration up the plate.
To resolve this, add a small amount (0.5-2%) of a volatile acid, such as acetic acid or formic acid, to your mobile phase.[3][5][6] The added acid suppresses the ionization of the this compound, reducing its strong interaction with the stationary phase and resulting in more compact, well-defined spots.[7]
Q2: I've run my TLC plate, but I cannot see any spots for my compound. What visualization techniques are effective for this molecule?
A: this compound lacks a strong chromophore, meaning it will likely not be visible under a standard UV lamp (254 nm or 365 nm) unless an impurity or a different reaction component is UV-active.[8] Staining with iodine vapor is also often ineffective for carboxylic acids.[9]
The most effective methods involve chemical staining:
-
Bromocresol Green Stain: This is a specific indicator for acidic compounds. The plate is dipped or sprayed with the stain, and carboxylic acids will appear as yellow-to-green spots on a blue or green background.[10][11]
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Potassium Permanganate (KMnO₄) Stain: This is a general stain for compounds that can be oxidized. It will visualize many functional groups, but will likely work for this compound. Spots appear as yellow or brown on a purple background.
-
Phosphomolybdic Acid (PMA) or Ceric Ammonium Molybdate (CAM) Stains: These are strong oxidizing, universal stains that will visualize most organic compounds as blue or green spots upon heating.[9][10][11]
Q3: My compound is not moving from the baseline (Rf ≈ 0). What should I do?
A: An Rf value near zero indicates that the mobile phase is not polar enough to move the highly polar analyte up the silica gel plate.[12][13] To increase the Rf value, you need to increase the polarity of your eluent.[6] For example, if you are using a 9:1 Hexane:Ethyl Acetate mixture, try changing the ratio to 7:3 or 5:5. If that is still insufficient, you may need to introduce an even more polar solvent, such as methanol, into your mobile phase mixture (e.g., 95:5 Dichloromethane:Methanol).[7]
TLC Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Spot Streaking/Tailing | Sample is a strong acid (like a carboxylic acid).[3][4] / Sample is overloaded.[6] | Add 0.5-2% acetic or formic acid to the mobile phase.[5][6] / Dilute the sample before spotting. |
| Spots are not visible | Compound is not UV-active.[10] / Sample concentration is too low.[6] / Compound is volatile. | Use a chemical stain (e.g., Bromocresol Green for acids, or a universal stain like PMA).[10][11] / Spot the sample multiple times in the same location, allowing it to dry in between.[6] |
| Rf value is too low (spots near baseline) | Mobile phase is not polar enough.[13] | Increase the proportion of the polar solvent in the mobile phase (e.g., increase ethyl acetate in a hexane/ethyl acetate mixture).[14] |
| Rf value is too high (spots near solvent front) | Mobile phase is too polar.[6] | Decrease the proportion of the polar solvent or choose a less polar solvent system.[14] |
| Spots are not round (crescent or double spots) | The plate surface was damaged during spotting. / The spotting solvent was too polar.[4] | Spot the sample gently without gouging the silica. / Use a less polar solvent to dissolve the sample for spotting. |
Experimental Protocol: TLC Monitoring
-
Plate Preparation: Obtain a silica gel TLC plate. Using a pencil, lightly draw a baseline approximately 1 cm from the bottom.
-
Sample Preparation: Dissolve a small amount of the reaction mixture in a volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Spotting: Use a capillary tube to apply a small spot of the prepared sample onto the baseline. Also, spot the starting material and any available standards for comparison.
-
Chamber Preparation: Pour the chosen mobile phase (e.g., 7:3 Hexane:Ethyl Acetate with 1% acetic acid) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate for 5-10 minutes.
-
Development: Carefully place the TLC plate into the chamber, ensuring the baseline is above the solvent level.[15] Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
Completion: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.
-
Visualization: Allow the plate to dry completely. View it under a UV lamp. If no spots are visible, use an appropriate chemical stain (e.g., dip the plate in Bromocresol Green solution) and gently heat if necessary.
-
Analysis: Circle all visible spots and calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by spot) / (distance traveled by solvent front).[13]
Data Presentation: Example TLC Rf Values
| Mobile Phase System (v/v) | Rf of Starting Material (e.g., Cyclohexene) | Rf of this compound |
| 9:1 Hexane / Ethyl Acetate | 0.85 | 0.10 (with tailing) |
| 7:3 Hexane / Ethyl Acetate | 0.95 | 0.35 (with tailing) |
| 7:3 Hexane / Ethyl Acetate + 1% Acetic Acid | 0.95 | 0.45 (compact spot) |
| 1:1 Hexane / Ethyl Acetate + 1% Acetic Acid | > 0.95 | 0.60 (compact spot) |
Section 2: Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)
HPLC provides quantitative data on reaction progress, offering higher resolution and sensitivity than TLC. Proper method development is crucial for accurately separating and quantifying this compound from starting materials and byproducts.
Frequently Asked Questions (FAQs) for HPLC
Q1: Which HPLC column and mobile phase are best for analyzing this compound?
A: A reversed-phase C18 or C8 column is the most common and suitable starting point.[16] Due to the carboxylic acid moiety, the mobile phase pH must be controlled to ensure good peak shape and reproducible retention.
-
Recommended Starting Conditions:
-
Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (ACN) and water.
-
Additive: Both solvents should contain an acid modifier to suppress the ionization of the carboxylic acid. Common choices are 0.1% Formic Acid, 0.1% Acetic Acid, or 0.05% Trifluoroacetic Acid (TFA). Formic acid is often preferred for mass spectrometry (MS) compatibility.[17]
-
Detection: UV detection at a low wavelength, such as 205-215 nm, as the molecule lacks a strong chromophore.[18]
-
Q2: My HPLC peaks are tailing or showing poor shape. How can I improve this?
A: Peak tailing for acidic compounds in reversed-phase HPLC is often due to secondary interactions with residual, un-capped silanols on the silica support of the column.
-
Solutions:
-
Lower the Mobile Phase pH: Ensure your mobile phase is at least 2 pH units below the pKa of the carboxylic acid (typically pKa ~4-5). Using 0.1% formic acid (pH ~2.7) or 0.1% TFA (pH ~2) will keep the analyte in its neutral, protonated form, minimizing silanol interactions and improving peak shape.[19]
-
Use a High-Purity, End-Capped Column: Modern HPLC columns with high-purity silica and thorough end-capping have fewer free silanols, reducing the opportunity for these secondary interactions.
-
Try a Different Column: If tailing persists, consider a column with a different stationary phase, such as one with a polar-embedded group or a cyano (CN) phase, which can sometimes offer different selectivity and better peak shape for polar compounds.[20][21]
-
Q3: The sensitivity of my analysis is very low. How can I get a stronger signal for my compound?
A: Low sensitivity is expected when detecting this compound by UV, as it lacks a suitable chromophore.[8]
-
Options for Improvement:
-
Lower Wavelength: Detect at the lowest possible wavelength where the compound still absorbs and the mobile phase is transparent (e.g., < 210 nm). Be aware that this will increase baseline noise and sensitivity to impurities.
-
Alternative Detectors: If available, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can detect non-UV active compounds. Mass Spectrometry (MS) is an excellent, highly sensitive, and selective detection method.
-
Pre-column Derivatization: This is a chemical modification to attach a UV-active or fluorescent tag to the carboxylic acid.[22] Reagents like 9-chloromethyl anthracene or p-bromophenacyl bromide can react with the carboxylic acid to form an ester with a strong chromophore, dramatically increasing detection sensitivity.[23][24] This adds a step to sample preparation but can be highly effective.[25]
-
HPLC Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | Secondary silanol interactions. / Mobile phase pH too high. / Column contamination or aging. | Add/increase acid modifier (e.g., 0.1% formic acid).[17] / Use a high-purity, end-capped column. / Flush or replace the column. |
| Peak Fronting | Sample overload. / Poor sample solubility in the mobile phase. | Reduce the injection concentration or volume. / Dissolve the sample in the initial mobile phase if possible. |
| Drifting Retention Times | Poor column equilibration. / Column temperature fluctuation. / Mobile phase composition changing.[26] | Increase column equilibration time between runs. / Use a column oven for temperature control. / Prepare fresh mobile phase; check pump performance. |
| High Backpressure | Column or frit blockage. / Mobile phase precipitation. | Reverse-flush the column (disconnect from detector first). / Filter the sample and mobile phase through a 0.45 µm filter. / Check for buffer precipitation in high organic concentrations.[27] |
| Ghost Peaks | Contamination in the injector or mobile phase. / Sample carryover from a previous injection. | Run a blank gradient. / Clean the injector with a strong solvent. / Add a needle wash step to the method. |
Experimental Protocol: HPLC Analysis
-
System Preparation:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
-
Filter and degas both mobile phases.
-
-
Column Installation: Install a C18 column (e.g., 150 mm x 4.6 mm, 5 µm) and equilibrate it with the initial mobile phase conditions (e.g., 95% A / 5% B) at a flow rate of 1.0 mL/min until the baseline is stable. Use a column oven set to 30°C.
-
Sample Preparation: Take an aliquot of the reaction mixture, dilute it in the initial mobile phase (or a compatible solvent), and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
Method Parameters:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Detection: UV at 210 nm.
-
Gradient (Example):
-
0-1 min: 5% B
-
1-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: Hold at 5% B (re-equilibration)
-
-
-
Analysis: Inject the prepared sample, starting material standards, and product standards to determine retention times and calculate the relative peak areas to monitor reaction conversion.
Data Presentation: Example HPLC Retention Times
| Compound | Retention Time (Rt) with 5-95% ACN Gradient (min) | Expected Elution Order |
| This compound | ~ 8.5 | 2 (More polar than starting material) |
| Starting Material (e.g., Cyclohexanecarbonitrile) | ~ 10.2 | 3 (Less polar than product) |
| A more polar impurity/byproduct | ~ 4.1 | 1 (Elutes early) |
Visual Workflows and Logic Diagrams
The following diagrams illustrate logical troubleshooting and method development workflows for TLC and HPLC analysis.
Caption: TLC Troubleshooting Workflow.
Caption: HPLC Method Development Logic.
References
- 1. This compound | C8H11NO2 | CID 13277737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 115720-23-5 | Benchchem [benchchem.com]
- 3. pharmashare.in [pharmashare.in]
- 4. chembam.com [chembam.com]
- 5. researchgate.net [researchgate.net]
- 6. silicycle.com [silicycle.com]
- 7. researchgate.net [researchgate.net]
- 8. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. silicycle.com [silicycle.com]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. Chromatography [chem.rochester.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Home Page [chem.ualberta.ca]
- 15. rjpbcs.com [rjpbcs.com]
- 16. agilent.com [agilent.com]
- 17. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 18. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 19. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. hplc.ru [hplc.ru]
- 22. Derivatization of carboxylic groups prior to their LC analysis - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids [agris.fao.org]
- 26. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 27. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to Cyanocarboxylic Acids in Synthesis: Focus on 2-Cyanocyclohexane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of building blocks is paramount in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). Cyanocarboxylic acids, possessing two versatile functional groups, are valuable intermediates, particularly in the construction of nitrogen-containing heterocycles. This guide provides a comparative analysis of 2-cyanocyclohexane-1-carboxylic acid against other cyanocarboxylic acid isomers, offering insights into their potential advantages and disadvantages in synthetic applications. While direct comparative experimental data is limited in publicly available literature, this guide leverages structural analysis and established chemical principles to inform on their synthetic utility.
Physicochemical Properties of Cyanocyclohexanecarboxylic Acid Isomers
A fundamental comparison begins with the intrinsic properties of the molecules. The relative positions of the cyano and carboxylic acid groups on the cyclohexane ring influence polarity, acidity, and steric hindrance, which in turn can affect reactivity and handling.
| Compound | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| This compound | 115720-23-5[1] | C₈H₁₁NO₂ | 153.18[1] | Vicinal substitution; potential for intramolecular interactions. | |
| 1-Cyanocyclohexane-1-carboxylic acid | 227203-34-1[2] | C₈H₁₁NO₂ | 153.18[2] | Geminal substitution on a quaternary carbon. | |
| trans-4-Cyanocyclohexane-1-carboxylic acid | 15177-68-1[3] | C₈H₁₁NO₂ | 153.18[4] | Para-like substitution with distinct electronic and steric separation of functional groups.[3] |
Application in the Synthesis of Substituted Piperidines: A Comparative Overview
A significant application of cyanocyclohexanecarboxylic acids is in the synthesis of substituted piperidines, a common scaffold in many pharmaceuticals. The general synthetic approach involves the reduction of both the nitrile and the carboxylic acid functionalities to form a 1,2-, 1,1-, or 1,4-disubstituted aminomethyl and hydroxymethyl cyclohexane, which can then be cyclized to the corresponding piperidine derivative.
The choice of cyanocyclohexanecarboxylic acid isomer can be expected to influence the outcome of the synthesis:
-
This compound is a precursor to 2,3-disubstituted piperidines. The adjacent positioning of the functional groups may allow for concerted or sequential reduction and cyclization strategies. The stereochemistry of the starting material (cis or trans) will directly impact the stereochemical outcome of the piperidine product.
-
1-Cyanocyclohexane-1-carboxylic acid would lead to spirocyclic piperidines, where the piperidine ring is fused to the cyclohexane ring at a single carbon atom.
-
4-Cyanocyclohexane-1-carboxylic acid is a precursor to 4-substituted piperidines. The remote positioning of the functional groups necessitates a folding of the cyclohexane ring for cyclization to occur. The trans isomer is often used to afford specific stereoisomers of the final product.[3]
Experimental Protocols
Detailed experimental data directly comparing the synthetic performance of these isomers are scarce. However, a general protocol for a key transformation—the reduction of the carboxylic acid and nitrile—can be outlined based on established methods for similar substrates.
Key Experiment: Reduction of Cyanocarboxylic Acids
The reduction of both the carboxylic acid and the nitrile group is a crucial step in the synthesis of piperidine scaffolds from cyanocyclohexanecarboxylic acids. This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation under high pressure. More modern, milder methods are also being developed.
Example Protocol: Reduction of a Carboxylic Acid using Borane
This protocol is adapted from a general method for the chemoselective reduction of carboxylic acids using borane, which is known to also reduce nitriles.
Materials:
-
Cyanocyclohexanecarboxylic acid (e.g., this compound)
-
Borane dimethyl sulfide complex (BH₃·SMe₂)
-
Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve the cyanocyclohexanecarboxylic acid (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add borane dimethyl sulfide complex (typically 2.0-3.0 eq) to the stirred solution via syringe.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or infrared spectroscopy (disappearance of the C=O and C≡N stretches).
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of 1 M HCl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude amino alcohol product.
-
The crude product can be purified by column chromatography on silica gel.
Note: The reactivity of the cyanocyclohexanecarboxylic acid isomers may vary, potentially requiring adjustment of the reaction time, temperature, or amount of reducing agent. For instance, the gem-disubstituted 1-cyano isomer might exhibit different steric hindrance compared to the 2-cyano or 4-cyano isomers.
Concluding Remarks
Future research, including systematic comparative studies on the reactivity, yields, and stereoselectivity of these isomers in key synthetic transformations, would be highly valuable to the scientific community. Such studies would enable a more precise selection of these versatile building blocks for the efficient and targeted synthesis of novel chemical entities.
References
- 1. This compound | C8H11NO2 | CID 13277737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Cyanocyclohexane-1-carboxylic acid | C8H11NO2 | CID 22640706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. trans-4-Cyanocyclohexanecarboxylic acid | C8H11NO2 | CID 10130061 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validating the Structure of 2-Cyanocyclohexane-1-carboxylic acid: A Comparative Guide to 2D NMR and Alternative Techniques
For researchers and professionals in drug development and chemical synthesis, unequivocal structure validation is paramount. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy with other analytical techniques for confirming the structure of "2-Cyanocyclohexane-1-carboxylic acid." We present supporting experimental data, detailed protocols, and a logical workflow to ensure accurate structural elucidation.
Structural Elucidation using 2D NMR Spectroscopy
Two-dimensional NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the connectivity of atoms within a molecule. For a molecule like this compound, with its stereochemical complexity, 2D NMR is indispensable for unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for confirming the relative positions of the cyano and carboxylic acid groups.
The primary 2D NMR experiments for this purpose are:
-
COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other, typically through two or three bonds.[1]
-
HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons directly to the carbons they are attached to (one-bond C-H correlations).[1]
-
HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two to three bonds, revealing long-range connectivity.[1]
Predicted NMR Data for this compound
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations. These predictions are based on the known effects of cyano and carboxylic acid functional groups on a cyclohexane ring. The numbering scheme used is: C1 (bearing the COOH group), C2 (bearing the CN group), followed by C3 to C6 around the ring.
Table 1: Predicted ¹H and ¹³C Chemical Shifts
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 (CH) | 2.8 - 3.2 | 45 - 50 |
| 2 (CH) | 3.0 - 3.4 | 30 - 35 |
| 3 (CH₂) | 1.5 - 2.2 | 25 - 30 |
| 4 (CH₂) | 1.2 - 1.9 | 24 - 28 |
| 5 (CH₂) | 1.2 - 1.9 | 25 - 30 |
| 6 (CH₂) | 1.5 - 2.2 | 30 - 35 |
| COOH | 10.0 - 13.0 (broad singlet)[2][3] | 170 - 175[4] |
| CN | - | 115 - 120[2][4] |
Note: The exact chemical shifts can vary depending on the solvent, concentration, and the cis/trans isomeric form.
Table 2: Key Expected 2D NMR Correlations
| Experiment | Key Correlations | Information Gained |
| COSY | H1 ↔ H2, H1 ↔ H6 | Confirms the adjacency of the protons on the substituted carbons and their neighbors. |
| H2 ↔ H3 | Establishes the connectivity from the cyano-substituted carbon down the cyclohexane chain. | |
| HSQC | H1 ↔ C1 | Directly links the proton at position 1 to its corresponding carbon. |
| H2 ↔ C2 | Directly links the proton at position 2 to its corresponding carbon. | |
| HMBC | H1 ↔ C2, C6, COOH | Confirms the position of the carboxylic acid group at C1 and its proximity to C2 and C6. |
| H2 ↔ C1, C3, CN | Confirms the position of the cyano group at C2 and its proximity to C1, C3, and the cyano carbon itself. |
Experimental Workflow for 2D NMR Validation
The logical flow for validating the structure of this compound using 2D NMR is outlined below.
Caption: Workflow for Structure Validation using 2D NMR.
Detailed Experimental Protocols
Sample Preparation
-
Dissolution : Weigh approximately 5-25 mg of "this compound" and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[5] Other deuterated solvents like DMSO-d₆ can be used if solubility is an issue.
-
Transfer : Transfer the solution to a standard 5 mm NMR tube. Ensure the sample height is adequate (at least 4.5 cm).[6]
-
Filtration : If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette during transfer to the NMR tube.[7]
2D NMR Data Acquisition
The following are suggested parameters for a 500 MHz NMR spectrometer. Optimization may be required based on sample concentration and instrument.
Table 3: Suggested 2D NMR Acquisition Parameters
| Parameter | 2D COSY | 2D HSQC | 2D HMBC |
| Pulse Program | cosygpprqf | hsqcedetgpsisp2.2 | hmbcgplpndqf |
| Number of Scans (NS) | 4 - 8 | 2 - 4 | 8 - 16 |
| Acquisition Time | ~0.25 s | ~0.1 s | ~0.25 s |
| Relaxation Delay | 1.5 - 2.0 s | 1.5 - 2.0 s | 1.5 - 2.0 s |
| Spectral Width (F2, ¹H) | 10 - 12 ppm | 10 - 12 ppm | 10 - 12 ppm |
| Spectral Width (F1) | 10 - 12 ppm | 180 - 200 ppm (¹³C) | 180 - 200 ppm (¹³C) |
| Data Points (F2 x F1) | 2k x 256 | 2k x 256 | 2k x 256 |
Comparison with Alternative Analytical Techniques
While 2D NMR is highly effective, other techniques can provide complementary or, in some cases, primary structural information.
Table 4: Comparison of Analytical Techniques for Structural Validation
| Technique | Principle | Advantages for this Molecule | Disadvantages for this Molecule |
| 2D NMR Spectroscopy | Measures nuclear spin transitions and couplings in a magnetic field. | - Provides unambiguous atom-to-atom connectivity.[8]- Non-destructive.- Distinguishes between isomers. | - Requires a relatively larger amount of sample (mg).- Does not provide absolute stereochemistry. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | - Provides the absolute three-dimensional structure, including stereochemistry.[9]- Unambiguous confirmation of the solid-state conformation. | - Requires a suitable single crystal, which can be difficult to grow.- The solid-state structure may not be the same as in solution. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | - Confirms the molecular weight and elemental formula with high accuracy (HRMS).[4]- Fragmentation patterns can provide structural clues.[10] | - Does not provide information on atom connectivity or stereochemistry.- Isomers often cannot be distinguished by MS alone. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | - Quickly confirms the presence of key functional groups: -COOH (broad O-H stretch ~2500-3300 cm⁻¹, C=O stretch ~1710 cm⁻¹) and -C≡N (sharp stretch ~2240 cm⁻¹).[4] | - Provides limited information about the overall carbon skeleton and no stereochemical details. |
Conclusion
For the complete and unambiguous structural validation of "this compound," a multi-technique approach is optimal. 2D NMR (COSY, HSQC, and HMBC) is the cornerstone for determining the precise connectivity of the molecular framework in solution. Mass Spectrometry should be used to confirm the molecular formula, and IR Spectroscopy provides rapid verification of the essential functional groups. If the absolute stereochemistry is critical, X-ray Crystallography is the definitive method, provided a suitable crystal can be obtained. By combining the data from these methods, researchers can have the highest confidence in the structure of their synthesized compounds.
References
- 1. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound | 115720-23-5 | Benchchem [benchchem.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
A Comparative Guide to Purity Assessment of 2-Cyanocyclohexane-1-carboxylic acid: qNMR vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The determination of purity is a critical step in the development and quality control of chemical compounds. For 2-Cyanocyclohexane-1-carboxylic acid, a molecule with potential applications in pharmaceutical synthesis, accurate purity assessment is paramount. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) with other established analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Differential Scanning Calorimetry (DSC)—for the purity determination of this compound.
Introduction to Purity Assessment Techniques
Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for determining the purity of organic compounds.[1] Unlike chromatographic techniques, qNMR does not require a reference standard of the analyte itself, but rather a certified internal standard.[2] The signal intensity in NMR is directly proportional to the number of nuclei, allowing for a direct and accurate quantification.[3]
Alternative methods such as HPLC, GC, and DSC are also widely used for purity analysis.[4][5] HPLC and GC are separation techniques that identify and quantify impurities based on their retention times and detector responses compared to a reference standard.[6] DSC is a thermal analysis technique that determines purity by measuring the melting point depression of a sample.[3][4]
Quantitative Data Summary
To illustrate the comparative performance of these techniques, the following table summarizes hypothetical purity assessment data for a single batch of this compound.
| Analytical Method | Purity (%) | Relative Standard Deviation (RSD, %) | Limit of Quantification (LOQ, %) |
| qNMR | 99.2 | 0.15 | 0.05 |
| HPLC-UV | 99.3 | 0.25 | 0.01 |
| GC-FID | 98.9 | 0.30 | 0.02 |
| DSC | 99.1 | 0.50 | 0.10 |
Experimental Protocols
Detailed methodologies for each of the cited experiments are provided below.
Quantitative ¹H-NMR (qNMR) Spectroscopy
Instrumentation: 500 MHz NMR Spectrometer
Internal Standard: Maleic acid (certified reference material, purity ≥ 99.5%)
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a vial.
-
Accurately weigh approximately 5 mg of maleic acid into the same vial.
-
Dissolve the mixture in 0.75 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
NMR Acquisition Parameters:
-
Pulse Program: zg30 (a standard 30-degree pulse sequence)
-
Relaxation Delay (D1): 30 s (to ensure full relaxation of all protons)
-
Acquisition Time (AQ): 4 s
-
Number of Scans (NS): 16
-
Temperature: 298 K
Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate a well-resolved signal of the analyte (e.g., the proton on the carbon bearing the carboxylic acid) and a signal from the internal standard (the two olefinic protons of maleic acid).
-
Calculate the purity of this compound using the following formula:
Purity (%) = (Iₐ / Nₐ) * (Nₛ / Iₛ) * (Mₐ / Mₛ) * (mₛ / mₐ) * Pₛ * 100
Where:
-
Iₐ and Iₛ are the integral areas of the analyte and standard, respectively.
-
Nₐ and Nₛ are the number of protons for the integrated signals of the analyte and standard, respectively.
-
Mₐ and Mₛ are the molar masses of the analyte (153.18 g/mol ) and standard, respectively.
-
mₐ and mₛ are the masses of the analyte and standard, respectively.
-
Pₛ is the purity of the internal standard.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection
Instrumentation: HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (A) and acetonitrile (B).
-
Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Perform serial dilutions to create calibration standards.
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all detected peaks.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
Instrumentation: Gas chromatograph with an FID detector.
Derivatization: The carboxylic acid group must be derivatized to increase volatility. A common method is esterification.
-
To 1 mg of the sample, add 1 mL of 10% BF₃ in methanol.
-
Heat at 60 °C for 30 minutes.
-
After cooling, add 1 mL of water and 1 mL of hexane.
-
Shake and collect the hexane layer for injection.
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm)
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 80 °C, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Detector Temperature: 300 °C
Purity Calculation: Purity is calculated based on the area percentage of the main peak.
Differential Scanning Calorimetry (DSC)
Instrumentation: A calibrated DSC instrument.
Experimental Conditions:
-
Sample Pan: Hermetically sealed aluminum pans.
-
Sample Weight: 2-5 mg.
-
Temperature Program: Heat from 25 °C to 200 °C at a rate of 2 °C/min.
-
Atmosphere: Nitrogen purge at 50 mL/min.
Purity Calculation: The purity is calculated from the melting endotherm using the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.
Visualizing the Workflow and Decision-Making Process
To better understand the experimental process and the logic behind choosing a purity assessment method, the following diagrams are provided.
qNMR Experimental Workflow
Decision tree for purity analysis method selection.
Comparison of Methods
| Feature | qNMR | HPLC-UV | GC-FID | DSC |
| Principle | Signal intensity is proportional to the number of nuclei. | Separation based on polarity, quantification by UV absorption. | Separation based on volatility, quantification by flame ionization. | Measures melting point depression due to impurities. |
| Reference Standard | Requires a certified internal standard of a different compound. | Requires a reference standard of the analyte. | Requires a reference standard of the analyte. | No external reference standard needed, but relies on theoretical purity. |
| Sample Throughput | Moderate; sample preparation is straightforward, but acquisition can be time-consuming. | High; autosamplers allow for unattended analysis of many samples. | High; similar to HPLC. | Low to moderate; each sample is run individually. |
| Destructive? | No, the sample can be recovered. | Yes, the sample is consumed. | Yes, the sample is consumed. | Yes, the sample is heated and may decompose. |
| Selectivity | High; structural information is obtained, allowing for the identification of impurities. | Good; can be optimized by changing the column and mobile phase. | Good; best for volatile compounds. | Limited; does not identify the nature of impurities. |
| Universality | Applicable to any soluble compound with NMR-active nuclei. | Limited by the presence of a UV chromophore. | Limited to volatile and thermally stable compounds (or their derivatives). | Applicable only to crystalline solids with a sharp melting point. |
Conclusion
The choice of analytical method for the purity assessment of this compound depends on the specific requirements of the analysis.
-
qNMR is an excellent choice when a primary, non-destructive method is required and a certified reference material of the analyte is not available. Its high precision and structural information capabilities make it a powerful tool for quality control and reference material characterization.
-
HPLC-UV offers high throughput and excellent sensitivity, making it suitable for routine analysis in a quality control setting, provided a reference standard is available.
-
GC-FID is a viable option if the compound can be derivatized to be made volatile. It is particularly useful for identifying and quantifying volatile impurities.
-
DSC provides a good orthogonal check for the purity of highly crystalline materials but offers no information about the identity of the impurities.
For a comprehensive and robust purity assessment, a combination of these methods is often recommended. For instance, qNMR can be used to certify a primary reference standard, which can then be used for routine analysis by HPLC.
References
- 1. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. Determination of % purity of a compound by by Using DSC | PDF [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of Cyclohexane Carboxylic Acid Derivatives as Potential Therapeutic Agents
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of cyclohexane carboxylic acid derivatives, focusing on their potential as Diacylglycerol Acyltransferase 1 (DGAT1) inhibitors and anti-inflammatory agents. Due to a lack of extensive publicly available data specifically on "2-Cyanocyclohexane-1-carboxylic acid" derivatives, this guide draws upon experimental data from closely related structural analogs to provide a comparative framework and highlight key structure-activity relationships.
The cyclohexane carboxylic acid scaffold is a versatile platform in medicinal chemistry, leading to the development of compounds with a range of biological activities. This guide synthesizes available data to offer insights into how modifications to this core structure influence therapeutic potential.
Inhibition of Diacylglycerol Acyltransferase 1 (DGAT1)
DGAT1 is a key enzyme in triglyceride synthesis, making it an attractive target for the treatment of obesity and type 2 diabetes. Several studies have explored cyclohexane carboxylic acid derivatives as potent DGAT1 inhibitors.
Comparative Inhibitory Activity of DGAT1 Inhibitors
The following table summarizes the in vitro inhibitory activity of various cyclohexane carboxylic acid derivatives against DGAT1. It is important to note that these compounds do not feature the 2-cyano substitution but provide a baseline for understanding the impact of other structural modifications.
| Compound ID | Structure | Target | IC50 (nM) | Assay System | Reference |
| Compound 1 | 4-Phenylpiperidine-1-carbonyl cyclohexanecarboxylic acid | Human DGAT1 | 57 | Enzyme Assay | [1] |
| Compound 2 | 4-(5-phenylthiazole-2-carboxamido)cyclohexanecarboxylic acid derivative | Human DGAT1 | 14.8 | Enzyme Assay | [1] |
| Compound A | 2-((1s,4s)-4-(4-(4-amino-7,7-dimethyl-7H-pyrimido[4,5-b][2][3]oxazin-6-yl)phenyl)cyclohexyl)acetic acid | Human DGAT1 | Not specified | Not specified | [4] |
| Compound B | cis-4-{3-fluoro-4-[({5-[(4-fluorophenyl)amino]-1,3,4-oxadiazol-2-yl}carbonyl)-amino]phenoxy}cyclohexanecarboxylic acid | Human DGAT1 | Not specified | Not specified | [4] |
| AZD7687 | Dimethylpyrazinecarboxamide phenylcyclohexylacetic acid | Human DGAT1 | Not specified | Not specified | [5] |
Experimental Protocol: In Vitro DGAT1 Inhibition Assay
The following is a generalized protocol for determining the in vitro inhibitory activity of compounds against DGAT1, based on methodologies described in the literature.[3][6][7]
Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against human DGAT1 enzyme activity.
Materials:
-
Recombinant human DGAT1 enzyme (microsomal preparation)
-
Substrates: 1,2-Diacylglycerol (DAG) and [14C]-Oleoyl-CoA or other labeled fatty acyl-CoA
-
Assay Buffer: Tris-HCl buffer containing MgCl2 and bovine serum albumin (BSA)
-
Scintillation cocktail
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube or 96-well plate, combine the assay buffer, a solution of DAG, and the test compound at various concentrations.
-
Enzyme Addition: Add the recombinant human DGAT1 enzyme preparation to initiate the reaction.
-
Substrate Addition: Start the enzymatic reaction by adding the radiolabeled fatty acyl-CoA.
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 10-30 minutes), allowing for the formation of radiolabeled triglycerides.
-
Reaction Termination: Stop the reaction by adding a solution of isopropanol/heptane/water.
-
Extraction: Vortex the mixture and centrifuge to separate the phases. The upper organic phase will contain the radiolabeled triglycerides.
-
Quantification: Transfer an aliquot of the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of DGAT1 activity for each concentration of the test compound relative to a vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
DGAT1 Signaling Pathway
The inhibition of DGAT1 impacts lipid metabolism as illustrated in the following pathway diagram.
Caption: Simplified DGAT1 signaling pathway.
Anti-inflammatory Activity
Derivatives of cyclohexene carboxylic acid, structurally similar to the target compounds, have demonstrated anti-inflammatory properties through the modulation of pro-inflammatory cytokine production.[8]
Comparative Anti-inflammatory Activity
The following table summarizes the inhibitory effects of cyclohex-1-ene-1-carboxylic acid derivatives on the production of key pro-inflammatory cytokines.
| Compound ID | R1 Substituent | R2 Substituent | TNF-α Inhibition (%) at 100 µg/mL | IL-6 Inhibition (%) at 100 µg/mL | Reference |
| 2b | 2-pyridyl | 2-pyridyl | ~99 | ~92 | [8] |
| 2f | 2-pyridyl | 4-nitrophenyl | ~81 | Not reported | [8] |
Data extracted from graphical representations in the source material.
Experimental Protocol: Cytokine Release Assay
This protocol outlines a general method for assessing the anti-inflammatory activity of compounds by measuring cytokine release in cell culture.[9][10][11]
Objective: To determine the effect of test compounds on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in stimulated immune cells.
Materials:
-
Cell line (e.g., RAW 264.7 murine macrophages or human peripheral blood mononuclear cells - PBMCs)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Stimulating agent (e.g., Lipopolysaccharide - LPS)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for the specific cytokines of interest
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 1-2 hours).
-
Stimulation: Add the stimulating agent (e.g., LPS) to the wells to induce an inflammatory response. Include control wells with no stimulation and wells with stimulation but no compound treatment.
-
Incubation: Incubate the plate for a period sufficient to allow for cytokine production (e.g., 24 hours).
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of the cytokines of interest in the supernatant using the appropriate ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of cytokine production for each concentration of the test compound compared to the stimulated control.
Pro-inflammatory Signaling Pathway
The following diagram illustrates a simplified signaling cascade leading to the production of pro-inflammatory cytokines, a process that can be targeted by anti-inflammatory compounds.
Caption: Simplified pro-inflammatory signaling pathway.
Conclusion and Future Directions
While direct experimental data on the biological activity of "this compound" derivatives remains scarce in the public domain, the analysis of structurally related cyclohexane and cyclohexene carboxylic acid analogs provides valuable insights. The cyclohexane carboxylic acid scaffold is a promising starting point for the development of potent DGAT1 inhibitors. Structure-activity relationship studies on related compounds suggest that modifications at the 4-position of the cyclohexane ring significantly influence potency.[1]
Furthermore, the anti-inflammatory potential of cyclohexene carboxylic acid derivatives highlights another avenue for therapeutic application. The introduction of a cyano group at the 2-position of the cyclohexane ring would increase the compound's polarity and could influence its binding affinity to target proteins. Further research, including the synthesis and biological evaluation of a focused library of this compound derivatives, is warranted to fully elucidate their therapeutic potential as DGAT1 inhibitors or anti-inflammatory agents. Such studies would provide the necessary data to draw direct comparisons and establish clear structure-activity relationships for this specific subclass of compounds.
References
- 1. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EP0134889A2 - Cyclohexane carboxylic acids and derivatives thereof as antidysrhythmic agents - Google Patents [patents.google.com]
- 6. Diacylglycerol Acyltransferase-1 (DGAT1) Inhibition Perturbs Postprandial Gut Hormone Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Monitoring functional immune responses with a cytokine release assay: ISS flight hardware design and experimental protocol for whole blood cultures executed under microgravity conditions [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
A Comparative Guide to 2-Cyanocyclohexane-1-carboxylic acid and its Smaller Ring Alternatives for Researchers and Drug Development Professionals
In the landscape of modern drug discovery and organic synthesis, the selection of appropriate molecular scaffolds is a critical determinant of a compound's ultimate success. Cyclic motifs, in particular, offer a valuable strategy for exploring chemical space with conformational rigidity and defined vectoral exits for substituent placement. This guide provides a comparative analysis of 2-cyanocyclohexane-1-carboxylic acid and its smaller ring analogues, cyanocyclopentane-carboxylic acids and cyanocyclobutane-carboxylic acids, as versatile building blocks. While direct comparative experimental data between these specific molecules is limited in the public domain, this document leverages available physicochemical data and established principles of medicinal chemistry to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Introduction to Cyclic Nitrile Carboxylic Acids
Cyclic scaffolds featuring both a nitrile and a carboxylic acid functional group are of significant interest in medicinal chemistry. The carboxylic acid moiety is a common feature in many drugs, often acting as a key pharmacophoric element that can engage in hydrogen bonding and salt bridge interactions with biological targets.[1][2] However, the ionizable nature of carboxylic acids can sometimes lead to poor pharmacokinetic properties, such as limited membrane permeability.[1] The nitrile group, a versatile synthetic handle, can serve as a bioisostere for a carbonyl group or be transformed into other functional groups like amines or tetrazoles.[3] The combination of these two functionalities on a cyclic scaffold provides a platform for developing novel therapeutics with tailored properties.
This guide will focus on the comparison of this compound with its five- and four-membered ring counterparts, highlighting the influence of the ring size on key molecular properties.
Data Presentation: Physicochemical Properties
The choice of the cyclic scaffold significantly impacts the physicochemical properties of a molecule. The table below summarizes key computed properties for this compound and its related isomers and smaller ring analogues.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Topological Polar Surface Area (Ų) | Reference |
| Cyclohexane Derivatives | |||||
| This compound | C₈H₁₁NO₂ | 153.18 | 1.1 | 61.1 | [3][4] |
| trans-4-Cyanocyclohexanecarboxylic acid | C₈H₁₁NO₂ | 153.18 | 0.7 | 61.1 | [5] |
| Cyclopentane Derivatives | |||||
| 1-(pentanoylamino)cyclopentanecarboxylic acid related intermediate | - | - | - | - | [6] |
| trans-Cyclopentane-1,2-dicarboxylic acid (related scaffold) | C₇H₁₀O₄ | 158.15 | 0.4 | 74.6 | [2] |
| Cyclobutane Derivatives | |||||
| trans-1,3-dihydroxy-cyclobutane-1-carboxylic acid (related scaffold) | C₅H₈O₄ | 132.11 | -0.9 | 77.8 | [7] |
Comparative Analysis: The Influence of Ring Size
The size of the cycloalkane ring plays a pivotal role in determining the three-dimensional shape, conformational flexibility, and reactivity of the molecule. These differences can be strategically exploited in drug design to fine-tune the properties of a lead compound.
Cyclohexane Scaffolds:
This compound benefits from the well-understood and stable chair conformation of the cyclohexane ring. This provides a rigid scaffold with predictable axial and equatorial positions for substituents, allowing for precise control over the spatial orientation of the nitrile and carboxylic acid groups. The low ring strain of cyclohexane generally translates to higher metabolic stability.[8]
Cyclopentane Scaffolds:
Cyclopentane rings are more planar than cyclohexanes and exhibit a higher degree of flexibility through pseudorotation.[8] This can be advantageous in allowing the molecule to adopt different conformations to fit into a binding pocket. However, this flexibility can also come at an entropic cost upon binding. From a synthetic standpoint, cyclopentane derivatives can sometimes be more challenging to prepare than their cyclohexane counterparts.[2]
Cyclobutane Scaffolds:
Cyclobutane rings are characterized by significant ring strain (approximately 26 kcal/mol), which leads to unique puckered conformations and altered bond lengths and angles.[8][9] This inherent strain can influence the reactivity of adjacent functional groups. In medicinal chemistry, the introduction of a cyclobutane moiety is an increasingly popular strategy to:
-
Induce Conformational Restriction: The rigid nature of the cyclobutane ring can lock a molecule into a specific bioactive conformation, potentially increasing potency and selectivity.[9][10]
-
Improve Metabolic Stability: The strained ring can be less susceptible to metabolic degradation compared to more flexible aliphatic chains.[10]
-
Serve as a Phenyl Ring Bioisostere: The three-dimensional nature of the cyclobutane ring can mimic the spatial arrangement of a phenyl group while improving physicochemical properties like solubility.[11]
-
Enhance Physicochemical Properties: Compared to cyclopentane and cyclohexane, the cyclobutane ring can lead to improved physicochemical properties.[11]
The choice between a cyclohexane, cyclopentane, or cyclobutane scaffold will therefore depend on the specific goals of the drug discovery program. If a rigid and stable scaffold is desired, cyclohexane is a strong candidate. If a degree of flexibility is needed for target binding, cyclopentane may be more suitable. For achieving unique three-dimensional arrangements, conformational restriction, and potentially improved metabolic stability, the cyclobutane scaffold offers exciting opportunities.[9][10]
Experimental Protocols: A Representative Synthetic Approach
Representative Synthesis of a Cyanocycloalkane-Carboxylic Acid
This protocol describes a two-step process starting from a cycloalkanone.
Step 1: Synthesis of Cycloalkanone Cyanohydrin
-
To a stirred solution of the starting cycloalkanone (1.0 eq) in a suitable solvent (e.g., dichloromethane or ethanol) at 0 °C, add a solution of sodium cyanide (1.1 eq) in water.
-
Slowly add a solution of sodium bisulfite (1.1 eq) in water, maintaining the temperature at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyanohydrin.
Step 2: Hydrolysis of the Cyanohydrin to the Carboxylic Acid
-
To a solution of the crude cyanohydrin from Step 1 in a suitable solvent (e.g., a mixture of ethanol and water), add a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid).
-
Heat the reaction mixture to reflux for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium hydroxide solution).
-
Wash the aqueous layer with an organic solvent to remove any unreacted starting material.
-
Acidify the aqueous layer with a strong acid (e.g., concentrated hydrochloric acid) to precipitate the carboxylic acid product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the desired cyanocycloalkane-carboxylic acid.
Disclaimer: This is a generalized protocol and the specific reaction conditions (solvents, temperatures, reaction times, and purification methods) will need to be optimized for each specific substrate.
Mandatory Visualization
Below are diagrams illustrating the generalized synthetic workflow and the conceptual differences between the cyclic scaffolds.
Caption: Generalized workflow for the synthesis of cyanocycloalkane-carboxylic acids.
Caption: Key characteristics of cyclobutane, cyclopentane, and cyclohexane scaffolds.
Conclusion
This compound and its smaller ring analogues represent a valuable class of building blocks for organic synthesis and drug discovery. The choice of the cyclic scaffold—cyclohexane, cyclopentane, or cyclobutane—provides a powerful tool to modulate the physicochemical and pharmacological properties of a molecule. While direct experimental comparisons of these specific compounds are not extensively documented, an understanding of the fundamental principles of ring strain, conformational analysis, and their implications in medicinal chemistry can guide the rational design of novel compounds. The increasing interest in strained ring systems like cyclobutanes suggests that these under-explored scaffolds hold significant promise for the development of next-generation therapeutics. Further research into the synthesis and comparative evaluation of these cyclic nitrile carboxylic acids is warranted to fully unlock their potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 3. This compound | C8H11NO2 | CID 13277737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 115720-23-5 | Benchchem [benchchem.com]
- 5. trans-4-Cyanocyclohexanecarboxylic acid | C8H11NO2 | CID 10130061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]
- 7. Preparation method of trans-1,3-dihydroxy-cyclobutane-1-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 11. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JP2008260757A - Process for producing 4-cyanocyclohexane-1-carboxylic acid - Google Patents [patents.google.com]
Determining the Absolute Configuration of Chiral Cyclohexanecarboxylic Acids: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the absolute configuration of chiral molecules is a critical step in understanding their biological activity and ensuring stereochemical purity. This guide provides a comparative overview of X-ray crystallography and alternative spectroscopic methods for the absolute configuration determination of chiral cyclohexane derivatives, using a representative case study of a generic chiral cyclohexanecarboxylic acid derivative.
The precise three-dimensional arrangement of atoms in a chiral molecule, its absolute configuration, can dramatically influence its pharmacological and toxicological properties. Therefore, unambiguous determination of stereochemistry is a cornerstone of modern drug discovery and development. While X-ray crystallography has long been considered the "gold standard" for this purpose, several powerful spectroscopic techniques have emerged as viable and often more accessible alternatives.
This guide compares the utility of X-ray crystallography, Vibrational Circular Dichroism (VCD), Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries, and Electronic Circular Dichroism (ECD) for elucidating the absolute stereochemistry of chiral cyclohexanecarboxylic acids.
Methodology Comparison
The choice of method for determining absolute configuration depends on several factors, including the physical state of the sample, the presence of suitable chromophores, and the availability of instrumentation. The following table summarizes the key aspects of each technique.
| Method | Principle | Sample Requirements | Advantages | Limitations |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the 3D atomic arrangement. | High-quality single crystal. | Provides unambiguous absolute configuration (with anomalous dispersion), detailed structural information. | Crystal growth can be challenging or impossible; not suitable for non-crystalline materials. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. | Solution of the chiral molecule (~1-10 mg). | Applicable to a wide range of molecules in solution, no crystallization needed. | Requires quantum chemical calculations for spectral interpretation; can be complex for highly flexible molecules. |
| NMR with Chiral Auxiliaries | Formation of diastereomers with a chiral derivatizing or solvating agent, leading to distinguishable NMR spectra. | Solution of the diastereomeric mixture. | Widely available instrumentation; can be used for a variety of functional groups. | Requires a suitable chiral auxiliary; derivatization may alter the conformation of the molecule. |
| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore. | Solution of the chiral molecule with a suitable chromophore. | High sensitivity, requires small sample amounts. | Limited to molecules with a chromophore in proximity to the stereocenter; requires quantum chemical calculations. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining reliable data for absolute configuration assignment.
1. X-ray Crystallography
A suitable single crystal of the chiral cyclohexanecarboxylic acid derivative is mounted on a goniometer. X-ray diffraction data is collected at a specific temperature (e.g., 100 K) using a diffractometer with a suitable X-ray source (e.g., Cu Kα radiation). The structure is solved and refined using standard crystallographic software. The absolute configuration is determined by analyzing the Flack parameter, which should be close to 0 for the correct enantiomer.
2. Vibrational Circular Dichroism (VCD) Spectroscopy
A solution of the enantiomerically pure sample (typically 5-10 mg/mL in a suitable solvent like CDCl₃) is prepared. The VCD and infrared (IR) spectra are recorded on a VCD spectrometer. The experimental VCD spectrum is then compared with the computationally predicted spectra for both enantiomers, calculated using density functional theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)). The absolute configuration is assigned based on the best match between the experimental and calculated spectra.
3. NMR Spectroscopy with Chiral Derivatizing Agents
The chiral cyclohexanecarboxylic acid is derivatized with a chiral auxiliary, such as (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), to form diastereomeric esters. ¹H and ¹⁹F NMR spectra of the diastereomers are recorded. The differences in chemical shifts (Δδ = δS - δR) for protons near the stereocenter are analyzed. A consistent pattern of positive and negative Δδ values on either side of the MTPA plane allows for the assignment of the absolute configuration.
4. Electronic Circular Dichroism (ECD) Spectroscopy
The ECD and UV-Vis spectra of the chiral molecule in a suitable solvent (e.g., methanol) are recorded. If the molecule lacks a strong chromophore, derivatization with a chromophoric group may be necessary. The experimental ECD spectrum is compared with the theoretical spectra of the possible enantiomers, calculated using time-dependent density functional theory (TD-DFT). The absolute configuration is assigned by matching the experimental spectrum to the calculated one.
Data Presentation: A Representative Case Study
Due to the lack of publicly available, complete datasets for "2-Cyanocyclohexane-1-carboxylic acid", we present a representative comparison for a generic chiral cyclohexanecarboxylic acid derivative.
Table 1: Representative Crystallographic Data
| Parameter | Value |
| Empirical Formula | C₈H₁₁NO₂ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a, b, c (Å) | 5.12, 10.25, 15.30 |
| Flack Parameter | 0.05(3) |
| Absolute Configuration | (1R, 2S) |
Table 2: Representative Spectroscopic Data Comparison
| Technique | Key Experimental Observation | Interpretation |
| VCD | Positive couplet at 1720 cm⁻¹ (C=O stretch) | Matches calculated spectrum for the (1R, 2S)-enantiomer. |
| NMR (MTPA esters) | Δδ(H3) = +0.15 ppm, Δδ(H5) = -0.12 ppm | Consistent with the established model for (1R, 2S)-configuration. |
| ECD | Positive Cotton effect at 210 nm | Corresponds to the n→π* transition of the carboxylic acid chromophore, matching the calculated spectrum for the (1R, 2S)-enantiomer. |
Visualizing the Workflow
Understanding the workflow for each technique is crucial for planning and execution.
Caption: Workflow for absolute configuration determination by X-ray crystallography.
Benchmarking Synthesis Routes for 2-Cyanocyclohexane-1-carboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential synthetic routes for 2-Cyanocyclohexane-1-carboxylic acid, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of direct, well-documented syntheses for this specific molecule, this comparison focuses on plausible and adaptable methodologies derived from the synthesis of analogous compounds. The routes are evaluated based on potential yield, stereoselectivity, reagent accessibility, and overall efficiency.
Comparison of Potential Synthesis Routes
| Route Name | Starting Material | Key Transformation(s) | Potential Advantages | Potential Challenges |
| Route 1 | Cyclohexene-1-carboxylic acid | Conjugate addition of cyanide | Direct approach, potentially high atom economy. | Regioselectivity, potential for competing reactions, stereocontrol. |
| Route 2 | 2-Oxocyclohexanecarboxylic acid | Reductive amination followed by Sandmeyer-type reaction or cyanation of a derivative | Utilizes readily available starting materials. | Multiple steps, potentially harsh reaction conditions, moderate overall yield. |
| Route 3 | Diels-Alder Reaction | [4+2] cycloaddition of a cyanodiene with a suitable dienophile | High stereocontrol, convergent synthesis. | Availability of substituted diene, control of regioselectivity. |
Detailed Experimental Protocols
Route 1: Conjugate Addition of Cyanide to Cyclohexene-1-carboxylic acid
This route involves the 1,4-addition of a cyanide nucleophile to an α,β-unsaturated carboxylic acid.
Step 1: Synthesis of this compound
-
To a solution of cyclohexene-1-carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF, DMSO), add a cyanide source such as sodium cyanide (1.2 eq) or trimethylsilyl cyanide (1.5 eq) in the presence of a phase-transfer catalyst (e.g., 18-crown-6) or a Lewis acid catalyst (e.g., Yb(OTf)₃).
-
The reaction mixture is stirred at a controlled temperature (ranging from room temperature to 80 °C) and monitored by TLC or GC-MS for the disappearance of the starting material.
-
Upon completion, the reaction is quenched with a suitable acidic solution (e.g., dilute HCl) and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization to afford this compound. The stereochemical outcome (cis/trans ratio) would need to be determined by NMR analysis.
Route 2: From 2-Oxocyclohexanecarboxylic acid
This multi-step route begins with a commercially available keto-acid.
Step 1: Synthesis of 2-Aminocyclohexane-1-carboxylic acid
-
2-Oxocyclohexanecarboxylic acid (1.0 eq) is subjected to reductive amination using a suitable ammonia source (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride) in an appropriate solvent (e.g., methanol).
-
The reaction is stirred at room temperature until completion.
-
The solvent is removed under reduced pressure, and the residue is taken up in water and acidified. The product is then isolated, potentially as a hydrochloride salt.
Step 2: Conversion of the Amino Group to a Cyano Group
-
The resulting 2-aminocyclohexane-1-carboxylic acid (1.0 eq) can be converted to the corresponding diazonium salt using sodium nitrite (1.1 eq) in the presence of a strong acid (e.g., HCl) at 0 °C.
-
The diazonium salt is then treated in situ with a solution of copper(I) cyanide (1.2 eq) (Sandmeyer reaction) to introduce the cyano group.
-
The reaction mixture is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification by chromatography will be necessary to isolate this compound.
Route 3: Diels-Alder Approach
This strategy involves the construction of the cyclohexene ring with the desired functionalities.
Step 1: [4+2] Cycloaddition
-
A suitable cyanodiene (e.g., 1-cyano-1,3-butadiene) is reacted with a dienophile such as maleic anhydride or acrylic acid.
-
The reaction is typically carried out in a high-boiling solvent (e.g., toluene, xylene) at elevated temperatures.
-
The progress of the reaction is monitored by TLC or GC-MS.
-
After completion, the solvent is removed, and the crude cycloadduct is obtained.
Step 2: Modification of the Adduct
-
If maleic anhydride is used as the dienophile, the resulting anhydride can be hydrolyzed to the dicarboxylic acid.
-
Subsequent selective decarboxylation or other functional group manipulations would be required to arrive at the target molecule. This route offers good stereocontrol based on the principles of the Diels-Alder reaction.
Logical Relationship of Synthesis Routes
The following diagram illustrates the conceptual flow from starting materials to the target product for the proposed synthetic pathways.
Caption: Proposed synthetic pathways to this compound.
Conclusion
The synthesis of this compound presents a challenge due to the lack of established protocols. The routes outlined in this guide offer plausible strategies for its preparation. Route 1, via conjugate addition, appears to be the most direct but may require significant optimization to control regioselectivity and stereochemistry. Route 2 provides a more traditional, albeit longer, pathway using well-established reactions. Route 3, the Diels-Alder approach, is elegant and offers excellent stereocontrol but may be limited by the availability of the starting diene.
Researchers and drug development professionals are encouraged to use this guide as a foundation for developing a robust and efficient synthesis of this important molecule. Experimental validation and optimization of these proposed routes are essential to determine the most viable pathway for specific applications.
"2-Cyanocyclohexane-1-carboxylic acid" performance in specific synthetic transformations
For Researchers, Scientists, and Drug Development Professionals
2-Cyanocyclohexane-1-carboxylic acid is a bifunctional molecule poised for a variety of synthetic transformations, offering a versatile scaffold for the construction of complex nitrogen-containing heterocycles. This guide provides an objective comparison of its performance in key synthetic steps, supported by available experimental data and detailed methodologies, to aid researchers in its effective utilization.
Core Synthetic Pathway: From Cyano-acid to Bicyclic Lactam
A primary application of this compound is its conversion to a bicyclic lactam, a structural motif present in numerous biologically active compounds. This transformation typically proceeds through a two-step sequence: reduction of the nitrile to a primary amine, followed by intramolecular cyclization.
Safety Operating Guide
Essential Safety and Operational Guide for 2-Cyanocyclohexane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling 2-Cyanocyclohexane-1-carboxylic acid, including personal protective equipment (PPE) recommendations, handling protocols, and disposal plans. Adherence to these guidelines is critical for ensuring laboratory safety.
Hazard Summary and Personal Protective Equipment
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Standard |
| Eye and Face Protection | Chemical safety goggles or a face shield | OSHA 29 CFR 1910.133 or European Standard EN166[5][6] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber) | Consult glove manufacturer for breakthrough time and suitability[1] |
| Body Protection | Laboratory coat and additional protective clothing as needed to prevent skin exposure | N/A |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[1] | N/A |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
1. Engineering Controls and Preparation:
- Work in a well-ventilated area, preferably within a certified chemical fume hood.[5]
- Ensure that an eyewash station and safety shower are readily accessible.[5]
- Before starting, clear the work area of any unnecessary equipment or chemicals.
2. Donning Personal Protective Equipment (PPE):
- Put on a laboratory coat.
- Wear chemical safety goggles.[1]
- Don the appropriate chemically resistant gloves. Inspect gloves for any signs of damage before use.[1]
3. Handling the Compound:
- Avoid direct contact with the skin and eyes.[5]
- Do not breathe in dust or vapors.[5]
- When weighing or transferring the solid, do so carefully to minimize dust generation.
4. In Case of Exposure:
- Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1] Seek medical attention if irritation persists.
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
- Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
- Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[6]
5. Waste Disposal:
- Dispose of waste in a designated, labeled hazardous waste container.
- Follow all local, state, and federal regulations for hazardous waste disposal.
6. Doffing PPE:
- Remove gloves first, avoiding contact with the outside of the glove.
- Remove your lab coat.
- Wash your hands thoroughly with soap and water.
Emergency Spill Response Workflow
The following diagram outlines the procedural steps for responding to a chemical spill of this compound.
Caption: Workflow for handling a chemical spill.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
